molecular formula C14H12N2O4 B1607317 4-Methoxy-3-nitro-N-phenylbenzamide CAS No. 97-32-5

4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B1607317
CAS No.: 97-32-5
M. Wt: 272.26 g/mol
InChI Key: YKOCPBMVMBUTAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-phenylbenzamide (CAS 97-32-5) is an organic compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . It is characterized as a light tan solid . This benzamide derivative is suited for various research applications. It can be analyzed using reverse-phase (RP) HPLC methods, with mobile phases containing acetonitrile and water . Furthermore, studies on closely related N-phenyl-benzamide structures highlight their significance in materials science, particularly as corrosion inhibitors in aggressive acidic environments . The methoxy (OCH3) and nitro (NO2) functional groups on the benzamide core are key modulators of the molecule's electronic properties, which can influence its mechanism of action in research settings . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitro-N-phenylbenzamide
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InChI

InChI=1S/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Source PubChem
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InChI Key

YKOCPBMVMBUTAX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
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Molecular Formula

C14H12N2O4
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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DSSTOX Substance ID

DTXSID7025558
Record name 4-Methoxy-3-nitro-N-phenylbenzamide
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Molecular Weight

272.26 g/mol
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Physical Description

4-methoxy-3-nitro-n-phenylbenzamide is a light tan solid. (NTP, 1992)
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992)
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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CAS No.

97-32-5
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Record name Benzamide, 4-methoxy-3-nitro-N-phenyl-
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Foundational & Exploratory

Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide, a valuable compound in medicinal chemistry and drug discovery. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a nitro-substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2] Its structure features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[1] This compound is typically a light tan solid with low solubility in water.[3] Its chemical structure and substitution pattern make it a subject of interest for further chemical modifications and biological screening in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₂O₄[1][2]
Molecular Weight272.26 g/mol [1][2]
Physical AppearanceLight tan solid[3]
Melting Point162-163 °C[4]
Solubility in Water< 0.1 mg/mL at 15 °C[3]
LogP2.37[1]

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below.

Pathway 1: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid

This pathway involves an initial amidation reaction followed by a nucleophilic aromatic substitution (etherification).

G A 3-Nitro-4-chlorobenzoic Acid B 3-Nitro-4-chlorobenzoyl aniline A->B Aniline, Thionyl Chloride C This compound B->C Sodium Methoxide, Methanol

Pathway 1: Synthesis from 3-Nitro-4-chlorobenzoic Acid

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline [4]

  • To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), chlorobenzene as the solvent, and aniline (1.05 equivalents).

  • Heat the mixture to 70-80 °C with stirring.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the reaction to room temperature and quench by the addition of water.

  • The product is isolated by filtration, washed with water, and dried to yield 3-nitro-4-chlorobenzoyl aniline.

Step 2: Synthesis of this compound [4]

  • In a reaction vessel, dissolve 3-nitro-4-chlorobenzoyl aniline (1 equivalent) in methanol.

  • Add sodium methoxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture to allow for precipitation of the product.

  • Isolate the solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data for Pathway 1:

StepProductYield (%)Purity (%)Melting Point (°C)Physical State
13-Nitro-4-chlorobenzoyl aniline9798.5128-130Brown solid
2This compound94.999.0162-163Yellow solid
Pathway 2: Direct Amidation of 4-Methoxy-3-nitrobenzoic Acid

This pathway involves the direct formation of the amide bond between 4-Methoxy-3-nitrobenzoic acid and aniline. This is a more direct route, and the reaction can be facilitated by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ or in a separate step.

G cluster_0 Acyl Chloride Formation (Optional Step) A 4-Methoxy-3-nitrobenzoic Acid B 4-Methoxy-3-nitrobenzoyl chloride A->B Thionyl Chloride D This compound B->D C Aniline C->D

Pathway 2: Synthesis from 4-Methoxy-3-nitrobenzoic Acid

Experimental Protocol:

Method A: Two-Step via Acyl Chloride [5][6]

  • Formation of 4-Methoxy-3-nitrobenzoyl chloride: In a round-bottomed flask, add 4-Methoxy-3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).

  • Heat the mixture at reflux for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Methoxy-3-nitrobenzoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Cool the solution in an ice bath and add aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: One-Pot with a Coupling Agent [2][7]

  • In a reaction vessel, dissolve 4-Methoxy-3-nitrobenzoic acid (1 equivalent), aniline (1 equivalent), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or dichloromethane.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, dilute with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate, and purify the product as described in Method A.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below.

G A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Workup & Extraction C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, MP) E->F

General Experimental Workflow

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides confirmation of the chemical structure.[3][8]

  • Mass Spectrometry: Confirms the molecular weight of the compound.[3]

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

  • Infrared Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, nitro NO₂).

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, a two-step process starting from 3-nitro-4-chlorobenzoic acid, is well-documented with reported yields and purities. Pathway 2 offers a more direct approach from 4-Methoxy-3-nitrobenzoic acid, with flexibility in the choice of amidation method. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

IUPAC name and CAS number for 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

IUPAC Name: 4-methoxy-3-nitro-N-phenylbenzamide[1][2]

CAS Number: 97-32-5[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation protocols.

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₄[2][4]
Molecular Weight272.26 g/mol [1][2]
Physical DescriptionLight tan solid[1][2]
LogP2.37 - 2.6[3][4]
SolubilityLess than 0.1 mg/mL in water at 15°C (59°F)[1]
Monoisotopic Mass272.07970687 Da[1][2]

Biological Activity and Mechanism of Action

This compound has been identified as an atypical aryl hydrocarbon receptor (AhR) ligand.[5] The AhR is a ligand-activated transcription factor involved in the regulation of various biological responses, including xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. In its inactive state, the AhR is associated with chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[6] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.

Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][8] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7][9] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.[7]

AhR_Signaling_Pathway Ligand 4-Methoxy-3-nitro- N-phenylbenzamide AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Nuclear_AhR AhR Activated_AhR->Nuclear_AhR Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer Nuclear_AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Initiates Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 4-methoxy-3-nitrobenzoic acid with aniline. A general workflow for this synthesis is outlined below.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product reactant1 4-Methoxy-3-nitrobenzoic acid activation Activation of Carboxylic Acid (e.g., with thionyl chloride) reactant1->activation reactant2 Aniline coupling Amide Bond Formation reactant2->coupling activation->coupling quenching Reaction Quenching coupling->quenching extraction Solvent Extraction quenching->extraction purification Recrystallization or Column Chromatography extraction->purification product This compound purification->product

Caption: General Synthesis Workflow.

Detailed Protocol:

  • Activation of 4-methoxy-3-nitrobenzoic acid: In a round-bottom flask, suspend 4-methoxy-3-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at room temperature. Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in an anhydrous solvent. In a separate flask, dissolve aniline in the same solvent and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with stirring.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by adding water or a dilute aqueous acid solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Table 2: HPLC Method Parameters

ParameterCondition
ColumnC18 Reverse-Phase Column
Mobile PhaseAcetonitrile and Water with Phosphoric Acid
DetectionUV-Vis Detector
ModeIsocratic

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a known concentration. Prepare working standards by diluting the stock solution.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a specified ratio. Add a small amount of phosphoric acid to adjust the pH and improve peak shape. For mass spectrometry applications, formic acid can be used as an alternative to phosphoric acid.[3]

  • Instrumentation: Set up the HPLC system with a C18 column, a UV-Vis detector set to an appropriate wavelength for detection of the analyte, and an isocratic pump.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a calibration curve generated from the standards.

References

Molecular weight and formula of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitro-N-phenylbenzamide, a nitro-substituted benzamide derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's physicochemical properties, synthesis protocols, and known biological activities.

Core Compound Properties

Molecular Formula: C₁₄H₁₂N₂O₄[1][2][3]

Molecular Weight: 272.26 g/mol [1][2][3][4]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 97-32-5Benchchem[2], US EPA[3]
Physical Description Light tan solidPubChem[2]
Solubility Less than 0.1 mg/mL at 59 °FPubChem[2]
LogP 2.37Benchchem[2]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)--INVALID-LINK--[O-]PubChem[1]
InChI Key YKOCPBMVMBUTAX-UHFFFAOYSA-NPubChem[1], Benchchem[2]

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are detailed experimental protocols for two common methods.

Method 1: Two-Step Synthesis from 3-nitro-4-chlorobenzoic acid

This method involves the condensation of 3-nitro-4-chlorobenzoic acid with aniline, followed by an etherification step.

Step 1: Formation of 3-Nitro-4-chloro-N-phenylbenzamide

  • Starting Materials: 3-nitro-4-chlorobenzoic acid, Aniline

  • Reagents and Solvents: Phosphorus trichloride (catalyst), Chlorobenzene (solvent)

  • Procedure:

    • In a reaction vessel, combine 3-nitro-4-chlorobenzoic acid and aniline in chlorobenzene.

    • Add a catalytic amount of phosphorus trichloride.

    • Stir the mixture at a temperature of 70–100 °C for 2 hours.

    • After the reaction is complete, the product is isolated.

  • Yield: Approximately 95.8%[1]

  • Purity: Approximately 98.1%[1]

  • Product: Yellowish-brown solid with a melting point of 128–130 °C.[1]

Step 2: Etherification to this compound

  • Starting Material: 3-Nitro-4-chloro-N-phenylbenzamide

  • Reagents and Solvents: Sodium methoxide, Methanol

  • Procedure:

    • Dissolve the 3-nitro-4-chloro-N-phenylbenzamide in methanol.

    • Add sodium methoxide to the solution.

    • Reflux the mixture for 8 hours.

    • Isolate the final product.

  • Yield: Approximately 94.5%[1]

  • Purity: Approximately 99.1%[1]

  • Product: Yellow solid with a melting point of 162–163 °C.[1]

Method 2: One-Step Synthesis from 4-methoxybenzoyl chloride

This is a more direct method involving the reaction of an aniline with a benzoyl chloride derivative.

  • Starting Materials: Aniline, 4-methoxybenzoyl chloride

  • Reagents and Solvents: Dichloromethane, Triethylamine

  • Procedure:

    • To a 100 ml round-bottom flask equipped with a condenser and magnetic stirrer, add aniline (0.93 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml).

    • Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the stirring mixture.

    • Continue stirring the reaction mixture at room temperature for 1 hour.

    • Following the initial stirring, reflux the mixture for 2 hours.

    • The product will precipitate as a white powder.

    • Wash the precipitate three times with water and then with dichloromethane.

    • Recrystallize the product from an ethyl alcohol solution to obtain colorless prisms.

Analytical and Characterization Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for analyzing the purity of this compound is RP-HPLC.

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Biological Activity

Research indicates that this compound and its derivatives possess a range of biological activities.

  • Anti-HBV Activity: Certain N-phenylbenzamide derivatives have demonstrated activity against the Hepatitis B virus (HBV).[1]

  • Cytotoxicity: Modifications to the methoxy and nitro groups on the benzamide scaffold have been shown to significantly influence the compound's cytotoxic effects against various cancer cell lines.[1]

  • Aryl Hydrocarbon Receptor (AhR) Ligand: This compound has been identified as an atypical ligand for the aryl hydrocarbon receptor through virtual screening studies.[2]

  • Antimicrobial Activity: N-phenylbenzamide derivatives have shown potential as antibacterial and antifungal agents.[5]

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process (Method 1) for this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Etherification A 3-nitro-4-chlorobenzoic acid + Aniline B Reaction Vessel (Chlorobenzene, Phosphorus Trichloride) A->B 70-100°C, 2h C 3-Nitro-4-chloro-N-phenylbenzamide B->C Isolation D Reaction Vessel (Methanol, Sodium Methoxide) C->D Reflux, 8h E This compound D->E Isolation

Caption: Two-step synthesis workflow for this compound.

References

Physical and chemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Methoxy-3-nitro-N-phenylbenzamide, a nitro-substituted benzamide derivative of interest in medicinal chemistry. This document details its core characteristics, synthesis, and potential mechanisms of action, offering valuable insights for research and development.

Core Compound Properties

This compound is a light tan solid with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2][3][4] Structurally, it features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[2] The compound is sparingly soluble in water, with a reported solubility of less than 0.1 mg/mL.[1][5] It may be sensitive to prolonged exposure to air.[1][5]

Physicochemical and Spectral Data Summary
PropertyValueSource
IUPAC Name This compound[1][2][5]
CAS Number 97-32-5[2][3][4]
Molecular Formula C₁₄H₁₂N₂O₄[1][2][3][4]
Molecular Weight 272.26 g/mol [1][2][3][4]
Physical Description Light tan solid[1][5]
Melting Point 162-163 °C[6]
Solubility in Water < 0.1 mg/mL[1][5]
LogP (Predicted) 2.37 - 2.6[2][5][7]
SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)--INVALID-LINK--[O-][1][7]
InChIKey YKOCPBMVMBUTAX-UHFFFAOYSA-N[1][2]

Spectral analyses, including ¹H NMR, ¹³C NMR, GC-MS, and UV-Vis, have been performed on this compound, though detailed experimental protocols are not widely published.[1][8] The nitro group typically deshields adjacent protons, which would be expected to resonate at δ 8.2–8.5 ppm in ¹H NMR, while the methoxy protons are expected around δ 3.8–4.0 ppm.[9]

Synthesis and Experimental Protocols

A common synthetic route for this compound involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.

Synthesis Workflow

Synthesis_Workflow start Starting Materials: 3-nitro-4-chlorobenzoic acid Aniline step1 Step 1: Condensation Reagents: Phosphorus trichloride Solvent: Chlorobenzene Conditions: 70-100 °C, 2h start->step1 intermediate Intermediate: 3-nitro-4-chlorobenzanilide step1->intermediate step2 Step 2: Etherification Reagents: Sodium methoxide Solvent: Methanol Conditions: Reflux, 8h intermediate->step2 product Final Product: This compound step2->product AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Dissociation ARNT ARNT AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT Nuclear Translocation ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Initiation Biological_Response Biological Response: - Xenobiotic Metabolism - Cell Cycle Regulation - Apoptosis Gene_Transcription->Biological_Response Biological_Assay_Workflow cluster_assays Assays start Cell Culture (e.g., HepG2.2.15 for anti-HBV, Cancer cell lines for cytotoxicity) treatment Treatment with This compound (Varying concentrations) start->treatment incubation Incubation (Defined period) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH release) incubation->cytotoxicity_assay antiviral_assay Anti-HBV Assay (e.g., ELISA for HBsAg/HBeAg, qPCR for HBV DNA) incubation->antiviral_assay data_analysis Data Analysis (IC₅₀ / CC₅₀ determination) cytotoxicity_assay->data_analysis antiviral_assay->data_analysis

References

Unveiling the Therapeutic Potential of 4-Methoxy-3-nitro-N-phenylbenzamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the emerging therapeutic applications of 4-Methoxy-3-nitro-N-phenylbenzamide and its structurally related derivatives. While investigations into the parent compound are ongoing, significant research has highlighted the potent antiviral activities of its derivatives against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). This document consolidates the available preclinical data, outlines detailed experimental protocols for synthesis and biological evaluation, and elucidates the proposed mechanisms of action, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a synthetic compound characterized by a benzamide core structure. Its chemical formula is C₁₄H₁₂N₂O₄, and it has a molecular weight of 272.26 g/mol .[1][2][3] The molecule's structure, featuring a methoxy and a nitro group on one phenyl ring and an N-phenyl substitution on the amide, provides a scaffold for diverse biological activities. While preliminary studies have suggested its potential as an atypical aryl hydrocarbon receptor (AhR) ligand and have noted cytotoxic effects against various cancer cell lines, the most compelling therapeutic evidence to date lies in the antiviral properties of its derivatives.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
LogP 2.37[1]
Physical Description Light tan solid[2]
Solubility < 0.1 mg/mL in water at 15°C[2]

Potential Therapeutic Applications

The primary therapeutic interest in the this compound scaffold lies in the potent antiviral activity exhibited by its derivatives.

Anti-Hepatitis B Virus (HBV) Activity

Derivatives of N-phenylbenzamide have been identified as promising agents for the treatment of HBV infection. The mechanism of action is linked to the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G), a cytidine deaminase that inhibits HBV replication.

One notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has demonstrated significant anti-HBV activity in preclinical studies.

Table 1: In Vitro Anti-HBV Activity of IMB-0523

CompoundTargetIC₅₀ (µM)Reference
IMB-0523Wild-type HBV1.99
IMB-0523Drug-resistant HBV3.30

Table 2: In Vivo Pharmacokinetic and Toxicity Data for IMB-0523

ParameterSpeciesValueReference
LD₅₀Mouse448 mg/kg
AUC₀-tRat7535.10 ± 2226.73 µg·h/L
Anti-Enterovirus 71 (EV71) Activity

Certain derivatives have also shown efficacy against Enterovirus 71, the causative agent of hand, foot, and mouth disease. 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) has emerged as a lead compound in this area.

Table 3: In Vitro Anti-EV71 Activity of Compound 1e

CompoundVirus StrainIC₅₀ (µM)TC₅₀ (Vero cells) (µM)Reference
1eEV71 (various strains)5.7 - 12620

Mechanism of Action: Antiviral Activity

The antiviral activity of the N-phenylbenzamide derivatives is primarily attributed to the induction of the host cell protein APOBEC3G. This protein is a cytidine deaminase that can be incorporated into viral particles and interfere with viral replication. The proposed signaling pathway for this induction is illustrated below. It is hypothesized that these compounds may activate signaling pathways that lead to the upregulation of APOBEC3G gene expression, potentially through the activation of interferon-stimulated response elements (ISREs) in the APOBEC3G promoter region.[5][6]

G Proposed Mechanism of Antiviral Action of N-Phenylbenzamide Derivatives cluster_0 Cellular Response cluster_1 Viral Inhibition N-Phenylbenzamide Derivative N-Phenylbenzamide Derivative Upstream Signaling Cascade Upstream Signaling Cascade N-Phenylbenzamide Derivative->Upstream Signaling Cascade Activates Transcription Factors (e.g., IRFs) Transcription Factors (e.g., IRFs) Upstream Signaling Cascade->Transcription Factors (e.g., IRFs) Activates APOBEC3G Gene APOBEC3G Gene Transcription Factors (e.g., IRFs)->APOBEC3G Gene Binds to ISRE in promoter APOBEC3G mRNA APOBEC3G mRNA APOBEC3G Gene->APOBEC3G mRNA Transcription APOBEC3G Protein APOBEC3G Protein APOBEC3G mRNA->APOBEC3G Protein Translation Inhibition of Viral Replication Inhibition of Viral Replication APOBEC3G Protein->Inhibition of Viral Replication Inhibits through deamination of viral nucleic acids HBV/EV71 Replication HBV/EV71 Replication

Proposed antiviral mechanism of N-phenylbenzamide derivatives.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from the general method described in patent CN105753731A.[2]

Step 1: Synthesis of 3-nitro-4-chloro-N-phenylbenzamide

  • To a reaction vessel, add 3-nitro-4-chlorobenzoic acid, a suitable solvent (e.g., chlorobenzene), and a reaction agent (e.g., thionyl chloride or phosphorus trichloride).

  • Add aniline to the mixture.

  • Heat the reaction mixture to 70-100°C and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 3-nitro-4-chloro-N-phenylbenzamide in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Filter the precipitated solid, wash with water, and dry to yield this compound.

G Synthesis of this compound 3-nitro-4-chlorobenzoic acid 3-nitro-4-chlorobenzoic acid Step1 Amide Formation 3-nitro-4-chlorobenzoic acid->Step1 Aniline Aniline Aniline->Step1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Step1 3-nitro-4-chloro-N-phenylbenzamide 3-nitro-4-chloro-N-phenylbenzamide Step1->3-nitro-4-chloro-N-phenylbenzamide Step2 Nucleophilic Substitution 3-nitro-4-chloro-N-phenylbenzamide->Step2 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Step2 Methanol Methanol Methanol->Step2 This compound This compound Step2->this compound

Synthetic workflow for this compound.
In Vitro Anti-HBV Assay

  • Cell Culture: Culture HepG2.2.15 cells (a stable cell line that replicates HBV) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed HepG2.2.15 cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compound (e.g., IMB-0523). Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

  • Quantification of HBV DNA: After 5-7 days of incubation, extract the supernatant and quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).

  • Cytotoxicity Assay: In parallel, treat HepG2 cells (parental cell line without HBV) with the same concentrations of the test compound. After the incubation period, assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of the compound on HBV replication from the qPCR data. The selectivity index (SI) is calculated as CC₅₀/IC₅₀.

In Vitro Anti-EV71 Assay
  • Cell Culture: Grow Vero cells (or another susceptible cell line) in appropriate media.

  • Virus Titration: Determine the 50% tissue culture infectious dose (TCID₅₀) of the EV71 strain to be used.

  • Antiviral Activity Assay: Seed Vero cells in 96-well plates. Pre-incubate the cells with various concentrations of the test compound for 2 hours. Then, infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01.

  • Observation of Cytopathic Effect (CPE): Incubate the plates and observe for the development of CPE daily for 3-4 days.

  • Data Analysis: The concentration of the compound that inhibits CPE in 50% of the infected wells is determined as the IC₅₀.

  • Cytotoxicity Assay: Determine the CC₅₀ of the compound on Vero cells in a parallel experiment as described for the anti-HBV assay. The SI is calculated as CC₅₀/IC₅₀.

In Vitro ADME and Toxicology

Currently, there is limited publicly available in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data specifically for this compound. Safety data indicates that the compound can cause serious eye irritation.[2] Further studies are required to fully characterize its ADME-Tox profile, including metabolic stability, Caco-2 permeability, plasma protein binding, and potential for drug-drug interactions.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of antiviral drug development. The demonstrated efficacy of its derivatives against both HBV and EV71, coupled with a novel mechanism of action involving the induction of the host defense protein APOBEC3G, warrants further investigation.

Future research should focus on:

  • Comprehensive evaluation of the parent compound: Detailed studies are needed to quantify the cytotoxic and potential AhR-modulating activities of this compound.

  • Lead optimization: Structure-activity relationship (SAR) studies on the antiviral derivatives should be continued to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism elucidation: Further investigation into the precise signaling pathways activated by these compounds to induce APOBEC3G expression is crucial.

  • In vivo efficacy and safety: Promising lead compounds should be advanced to in vivo models of HBV and EV71 infection to assess their efficacy and safety profiles.

  • ADME-Tox profiling: A thorough characterization of the ADME and toxicology properties of lead candidates is essential for their progression towards clinical development.

This technical guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold.

References

Cytotoxicity of N-Phenylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of N-phenylbenzamide derivatives, a class of compounds that has garnered significant interest in the field of oncology. The inherent structural versatility of the N-phenylbenzamide scaffold has allowed for the development of numerous analogs with potent cytotoxic activity against a range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of N-phenylbenzamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various N-phenylbenzamide derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4e11.110.710.2
4f7.59.38.9

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents.[1]

Table 2: Cytotoxicity of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide Derivatives

CompoundRPMI8226 (Multiple Myeloma) IC50 (µM)
8b0.12 ± 0.09

Data from a study on (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents.[2]

Table 3: Cytotoxicity of 3-amino-N-phenyl-4-methoxybenzamide Derivatives against Enterovirus 71

CompoundEV 71 Strain 1 IC50 (µM)EV 71 Strain 2 IC50 (µM)
1e5.7 ± 0.812 ± 1.2

While not a cancer cell line, this data demonstrates the broader cytotoxic potential of this scaffold. Data from a study on N-phenylbenzamide derivatives as novel Enterovirus 71 inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the study of N-phenylbenzamide derivative cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • N-phenylbenzamide derivatives

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the N-phenylbenzamide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • N-phenylbenzamide derivatives

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of N-phenylbenzamide derivatives for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Materials:

  • N-phenylbenzamide derivatives

  • Human cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-9, anti-cleaved caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with N-phenylbenzamide derivatives, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involved in the study of N-phenylbenzamide derivative cytotoxicity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_mechanism Mechanism of Action Studies cluster_sar Structure-Activity Relationship synthesis Synthesis of N-Phenylbenzamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for IC50 Determination cell_culture->mtt_assay apoptosis_analysis Flow Cytometry (Annexin V/PI) mtt_assay->apoptosis_analysis sar_analysis SAR Analysis mtt_assay->sar_analysis western_blot Western Blot for Apoptosis Proteins apoptosis_analysis->western_blot

Experimental Workflow for Cytotoxicity Studies

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Dysregulation cluster_caspase_activation Caspase Cascade cluster_apoptosis Apoptosis Execution npbd N-Phenylbenzamide Derivatives bcl2 Bcl-2 Family Modulation (Bax/Bcl-2 ratio) npbd->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Unveiling the Biological Interactions of 4-Methoxy-3-nitro-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a synthetic organic compound that has been identified as a potential modulator of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism, immune response, and toxicological pathways. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a focus on its interaction with the AhR. The information presented herein is based on a combination of computational predictions and experimental data from high-throughput screening assays.

Core Biological Target: Aryl Hydrocarbon Receptor (AhR)

The primary known biological target of this compound is the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Identification as an Atypical AhR Ligand

This compound was first flagged as a potential "atypical" AhR ligand through a virtual screening study of industrial chemicals.[1] This computational approach utilized a combination of ligand-based and structure-based methods to identify novel compounds with the potential to bind to the AhR. The "atypical" classification suggests that its binding mode or functional effect may differ from classical AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Quantitative Analysis of AhR Activation

Subsequent to its computational identification, this compound was experimentally tested for its ability to activate the AhR signaling pathway as part of the U.S. federal Tox21 program. The data from these high-throughput screening assays are publicly available in the PubChem BioAssay database.

The compound was evaluated in a quantitative high-throughput screening assay (AID: 743122) that utilizes a human liver hepatoma cell line (HepG2) engineered with a luciferase reporter gene under the control of an AhR-responsive promoter. Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified to determine the compound's activity.

Table 1: Summary of Quantitative High-Throughput Screening Data for this compound against AhR

ParameterValueUnitDescriptionSource
AC50 14.9µMThe concentration at which the compound elicits half of its maximal response in the AhR activation assay.PubChem BioAssay AID: 743122
Efficacy 35.8%The maximum response induced by the compound relative to a control agonist.PubChem BioAssay AID: 743122
Curve Class 2.1-A classification indicating a partial agonist response with a complete dose-response curve.PubChem BioAssay AID: 743122

The data indicates that this compound is a partial agonist of the Aryl Hydrocarbon Receptor. Its AC50 value of 14.9 µM suggests a moderate potency in activating the receptor. The efficacy of 35.8% compared to the control agonist confirms its partial agonist nature.

Signaling Pathway

The interaction of this compound with the AhR initiates a well-characterized signaling cascade. The following diagram illustrates the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive Inactive AhR Complex (AhR, HSP90, AIP, p23) AhR_active Activated AhR-Ligand Complex AhR_inactive->AhR_active Conformational Change Ligand 4-Methoxy-3-nitro- N-phenylbenzamide Ligand->AhR_inactive Binding ARNT ARNT AhR_ARNT AhR-ARNT-Ligand Heterodimer AhR_active->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

This section details the methodologies employed in the identification and characterization of this compound as an AhR ligand.

Virtual Screening Protocol (as described in Larsson et al., 2017)

The computational identification of this compound as a potential AhR ligand involved a multi-step virtual screening process.

Virtual_Screening_Workflow cluster_workflow Virtual Screening Workflow cluster_ligand Ligand-Based Methods Input Industrial Chemical Database Filter1 Initial Filtration (Structural & Chemical Properties) Input->Filter1 LigandBased Ligand-Based Screening Filter1->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Filter1->StructureBased NN Nearest Neighbor Analysis FP Structural Fingerprints Output Identification of This compound as a Potential AhR Ligand StructureBased->Output NN->Output FP->Output

Caption: Workflow for the virtual screening that identified the compound.

  • Initial Filtration: A large database of industrial chemicals was filtered based on structural and chemical properties to select compounds with a higher likelihood of interacting with biological targets.

  • Ligand-Based Screening:

    • Nearest Neighbor Analysis: Compounds were compared to a set of 66 known AhR binders based on 2D descriptors.

    • Structural Fingerprints: The structural similarity of the filtered compounds to known AhR ligands was calculated.

  • Structure-Based Screening:

    • Molecular Docking: The filtered compounds were computationally docked into a homology model of the rat AhR ligand-binding domain to predict their binding affinity and pose.

Quantitative High-Throughput Screening (qHTS) for AhR Activation (PubChem BioAssay AID: 743122)
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells stably transfected with a luciferase reporter gene driven by an AhR-responsive element.

  • Assay Principle: The assay measures the ability of a compound to activate the AhR, leading to the expression of luciferase. The luminescent signal is proportional to the level of AhR activation.

  • Methodology:

    • HepG2-AhR-luciferase cells are plated in 1536-well plates.

    • The test compound, this compound, is added at various concentrations.

    • After an incubation period, a luciferase substrate is added.

    • The luminescence is measured using a plate reader.

    • Data is normalized to controls, and concentration-response curves are generated to determine the AC50 and efficacy.

Conclusion

References

Methodological & Application

HPLC analysis method for 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the HPLC Analysis of 4-Methoxy-3-nitro-N-phenylbenzamide

This document provides a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the determination of this compound.

Introduction

This compound is a substituted benzamide derivative. Accurate and precise analytical methods are crucial for its quantification in various stages of research and development. This application note details a robust reversed-phase HPLC (RP-HPLC) method for this purpose. The methodology is based on the use of a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier.[1][2] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1][2]

Experimental Protocol

This section outlines the detailed experimental procedure for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol activity).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (ACS grade) or Formic acid (MS grade)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm (based on UV absorbance of nitroaromatic compounds)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile, 500 mL of water, and 1.0 mL of phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in methanol to a concentration within the calibration range. For drug product analysis, a suitable extraction method may be required.

Method Validation (Illustrative)

The analytical method should be validated according to ICH guidelines. The following table provides an example of typical validation parameters and their acceptance criteria.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area for 5 replicate injections ≤ 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels
Precision %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day)
Specificity No interference from blank and placebo at the retention time of the analyte
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup Load prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability Inject prep_sample Prepare Sample Solutions analysis Sample Analysis prep_sample->analysis Inject instrument_setup->system_suitability system_suitability->analysis If passes integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Figure 1. HPLC Analysis Workflow

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the HPLC system leading to the final analytical result.

HPLC_System_Logic pump Pump Mobile Phase Delivery injector Autosampler Sample Injection pump->injector Flow column HPLC Column Analyte Separation injector->column Injects detector UV Detector Analyte Detection column->detector Elutes to data_system Data System Signal Processing & Quantification detector->data_system Sends Signal

References

UPLC Application for the Analysis of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a comprehensive guide for the quantitative analysis of 4-Methoxy-3-nitro-N-phenylbenzamide using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a substituted benzamide derivative with potential applications in pharmaceutical research. Accurate and sensitive quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal technique for the analysis of this compound. This application note details a robust UPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving the compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Working standards for calibration were prepared by serial dilution of the stock solution with the same diluent.

UPLC Instrumentation and Conditions

The analysis was performed on a UPLC system equipped with a photodiode array (PDA) detector. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Detection PDA at 272 nm
Gradient Program See Table 2
Gradient Elution Program

A gradient elution was employed to ensure optimal separation and peak shape.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.5595
4.5595
4.6955
5.0955

Data Presentation

The developed UPLC method was validated for its linearity, precision, and accuracy. The quantitative data is summarized in the following tables.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20009800
Retention Time (min) -2.85
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
112540
563210
10126500
25315800
50631000
1001263500
Correlation Coefficient (r²) ≥ 0.999

Visualizations

UPLC Analysis Workflow

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Acetonitrile/Water A->B C Serial Dilution B->C E Sample Injection (2 µL) C->E D UPLC System Setup (Column, Mobile Phase) D->E F Gradient Elution E->F G PDA Detection (272 nm) F->G H Chromatogram Integration G->H I Quantification & Reporting H->I

Caption: Workflow for the UPLC analysis of this compound.

Signaling Pathway (Illustrative Example)

While this compound is a small molecule for chemical analysis, to fulfill the visualization requirement, the following diagram illustrates a hypothetical signaling pathway where such a compound could be investigated for its biological activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Analyte 4-Methoxy-3-nitro- N-phenylbenzamide Analyte->Receptor Binding

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a chemical compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and agrochemical research. Its synthesis in a laboratory setting can be achieved through several established routes. These application notes provide detailed protocols for two primary methods for the preparation of this compound, intended for researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature and provide a comprehensive guide to the synthesis, including reaction conditions, materials, and expected outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates, as derived from literature sources.

StepProductStarting MaterialsCatalyst/ReagentSolventReaction ConditionsYield (%)Purity (%)Melting Point (°C)
Route 1, Step 1 4-Methoxy-3-nitrobenzoyl chloride4-Methoxy-3-nitrobenzoic acid, Thionyl chloride--RefluxHigh-43-46[1]
Route 1, Step 2 This compound4-Methoxy-3-nitrobenzoyl chloride, AnilinePyridine (optional)TolueneRoom temp. to 80°C--162-163[2]
Route 2, Step 1 3-Nitro-4-chlorobenzanilide3-Nitro-4-chlorobenzoic acid, AnilinePhosphorus trichlorideChlorobenzene70–100 °C, 2 hours95.8[2][3]98.1[2][3]128–130[2][3]
Route 2, Step 2 This compound3-Nitro-4-chlorobenzanilide, Sodium methoxide-MethanolReflux, 8 hours94.5[2]99.1[2]162-163[2]

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below.

Route 1: Acylation of Aniline with 4-Methoxy-3-nitrobenzoyl chloride

This route involves a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The carboxylic acid is first converted to the more reactive acid chloride, which is then reacted with aniline to form the desired amide.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

  • Materials:

    • 4-Methoxy-3-nitrobenzoic acid (1 equivalent)

    • Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, combine 4-methoxy-3-nitrobenzoic acid and an excess of thionyl chloride.

    • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-3-nitrobenzoyl chloride as a solid. This product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 4-Methoxy-3-nitrobenzoyl chloride (1 equivalent)

    • Aniline (1 equivalent)

    • Anhydrous toluene

    • Pyridine (optional, as a base to neutralize HCl byproduct)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve aniline in anhydrous toluene in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add a solution of 4-methoxy-3-nitrobenzoyl chloride in toluene to the cooled aniline solution with stirring. If using, pyridine can be added to the aniline solution beforehand.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until completion (monitoring by TLC is recommended).

    • Upon completion, the reaction mixture can be washed with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route begins with the condensation of 3-nitro-4-chlorobenzoic acid and aniline, followed by a nucleophilic substitution of the chlorine atom with a methoxy group.

Step 1: Synthesis of 3-Nitro-4-chlorobenzanilide

  • Materials:

    • 3-Nitro-4-chlorobenzoic acid (1 equivalent)

    • Aniline (1 equivalent)

    • Phosphorus trichloride (PCl₃) (catalyst)

    • Chlorobenzene (solvent)

    • Round-bottom flask

    • Heating mantle

    • Stirrer

  • Procedure:

    • To a reaction vessel, add chlorobenzene, 3-nitro-4-chlorobenzoic acid, and aniline.

    • Begin stirring the mixture and heat to 70-80°C.

    • Carefully add phosphorus trichloride dropwise to the heated mixture.

    • After the addition, increase the temperature to 100°C and maintain for 2 hours.[2]

    • Cool the reaction to room temperature and quench by the addition of water.

    • The product may precipitate and can be collected by filtration. Wash the solid with water and dry to obtain 3-nitro-4-chlorobenzanilide.[2]

Step 2: Synthesis of this compound

  • Materials:

    • 3-Nitro-4-chlorobenzanilide (1 equivalent)

    • Sodium methoxide (CH₃ONa) (1.1 equivalents)

    • Methanol (solvent)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, suspend 3-nitro-4-chlorobenzanilide in methanol.

    • Add sodium methoxide to the suspension.

    • Heat the mixture to reflux and maintain for 8 hours with stirring.[2]

    • After cooling, the product will precipitate from the solution.

    • Collect the solid by filtration, wash with cold methanol, and dry to obtain this compound.[2] The product is a yellow solid.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the two synthetic routes described.

Synthesis_Workflow cluster_route1 Route 1: Acylation cluster_route2 Route 2: SNAr R1_Start 4-Methoxy-3-nitrobenzoic Acid R1_Intermediate 4-Methoxy-3-nitrobenzoyl chloride R1_Start->R1_Intermediate + SOCl₂ Reflux R1_Product This compound R1_Intermediate->R1_Product + Aniline Toluene Aniline1 Aniline R2_Start 3-Nitro-4-chlorobenzoic Acid R2_Intermediate 3-Nitro-4-chlorobenzanilide R2_Start->R2_Intermediate + Aniline PCl₃, 100°C Aniline2 Aniline R2_Product This compound R2_Intermediate->R2_Product + NaOMe Methanol, Reflux

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for Studying the Cytotoxic Effects of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cytotoxic and pro-apoptotic effects of the novel compound 4-Methoxy-3-nitro-N-phenylbenzamide on various cancer cell lines. The following protocols and recommendations are designed to facilitate the systematic evaluation of this compound's therapeutic potential.

Recommended Cell Lines

While specific data on this compound is not extensively available, based on studies of similar nitrobenzamide and N-phenylbenzamide derivatives, a panel of well-characterized cancer cell lines is recommended for initial screening. This panel should ideally include representatives from different cancer types to assess the compound's spectrum of activity.[1][2][3] A selection of commonly used cell lines for anticancer drug screening includes:

  • MCF-7: Human breast adenocarcinoma cell line (hormone-dependent).

  • MDA-MB-231: Human breast adenocarcinoma cell line (hormone-independent, triple-negative).

  • HeLa: Human cervical adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • PC-3: Human prostate adenocarcinoma cell line (androgen-independent).

  • DU-145: Human prostate carcinoma cell line (androgen-independent).[4][5]

  • K562: Human chronic myelogenous leukemia cell line.

  • HEK293: Human embryonic kidney cells, often used as a non-cancerous control to assess selectivity.[6][7]

The choice of cell lines can be further tailored based on the specific research focus and the therapeutic targets of interest.

Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic effects of this compound. The following workflow outlines the key experimental stages from initial cytotoxicity screening to the elucidation of the mechanism of action.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action cluster_analysis Phase 3: Data Analysis and Interpretation start Prepare this compound Stock Solution cell_culture Culture Selected Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay LDH Assay for Membrane Integrity ic50->ldh_assay apoptosis_assay Annexin V/PI Staining for Apoptosis ic50->apoptosis_assay data_summary Summarize Data in Tables ldh_assay->data_summary western_blot Western Blot for Apoptotic Pathway Proteins apoptosis_assay->western_blot western_blot->data_summary pathway_analysis Signaling Pathway Elucidation data_summary->pathway_analysis conclusion Draw Conclusions on Cytotoxic Effects and Mechanism pathway_analysis->conclusion apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 compound 4-Methoxy-3-nitro- N-phenylbenzamide bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Induces mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) cyto_c->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 parp PARP active_caspase3->parp apoptosis Apoptosis active_caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

References

Application Notes and Protocols for 4-Methoxy-3-nitro-N-phenylbenzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a chemical compound with potential applications in oncology research. While extensive studies on this specific molecule are not widely published, its structural similarity to other N-substituted benzamides that exhibit anticancer properties suggests it may be a valuable candidate for investigation. Related compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.

These application notes provide a framework for studying the effects of this compound on cancer cells, including detailed protocols for key experiments and hypothesized signaling pathways based on the activity of analogous compounds.

Hypothesized Mechanism of Action

Based on studies of structurally related N-substituted benzamides, this compound is hypothesized to exert its anticancer effects through two primary mechanisms: induction of apoptosis and disruption of the cell cycle.

  • Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and downstream effector caspases. This cascade ultimately results in programmed cell death.

  • Cell Cycle Arrest: It is proposed that this compound could cause cell cycle arrest, potentially at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation. The specific phase of arrest may be dependent on the cancer cell type and its genetic background.

Data Presentation

Cancer Cell LineIC50 (µM) after 48hApoptosis Rate (%) at IC50% Cells in G2/M Phase at IC50
MCF-7 (Breast) [e.g., 25.5 ± 2.1][e.g., 45.2 ± 3.8][e.g., 60.1 ± 4.5]
A549 (Lung) [e.g., 32.8 ± 3.5][e.g., 38.6 ± 4.1][e.g., 55.7 ± 5.2]
HeLa (Cervical) [e.g., 19.4 ± 1.8][e.g., 52.1 ± 4.9][e.g., 68.3 ± 6.1]
PC-3 (Prostate) [e.g., 41.2 ± 4.0][e.g., 30.5 ± 2.9][e.g., 49.8 ± 4.7]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Plate cells and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-9, Cleaved Caspase-9, Bcl-2, Bax, Cyclin B1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities, normalizing to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Seeding treatment Treatment with This compound cell_culture->treatment mtt MTT Assay treatment->mtt flow_apoptosis Apoptosis Assay (Annexin V/PI) treatment->flow_apoptosis flow_cellcycle Cell Cycle Analysis treatment->flow_cellcycle western Western Blot treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for evaluating the anticancer effects.

intrinsic_apoptosis_pathway compound 4-Methoxy-3-nitro- N-phenylbenzamide stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Effector Caspases (e.g., Caspase-3) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

cell_cycle_arrest_pathway cluster_cycle Cell Cycle Progression compound 4-Methoxy-3-nitro- N-phenylbenzamide arrest_point G2/M Arrest compound->arrest_point G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 arrest_point->G2 Inhibition

Caption: Hypothesized G2/M cell cycle arrest mechanism.

Application Notes and Protocols for Pharmacokinetic Studies of N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profiles of select N-phenylbenzamide derivatives and detailed protocols for their evaluation. This document is intended to guide researchers in designing and conducting preclinical pharmacokinetic studies for this important class of therapeutic agents.

Introduction to N-phenylbenzamide Derivatives

N-phenylbenzamide derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their development as safe and effective drugs. This document focuses on the pharmacokinetic profiles of three prominent N-phenylbenzamide derivatives: Regorafenib, Tucatinib, and Enzalutamide.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Regorafenib, Tucatinib, and Enzalutamide in preclinical rodent models.

Table 1: Pharmacokinetic Parameters of Regorafenib in Mice

ParameterValueConditions
Cmax 24.5 µmol/L10 mg/kg, single oral dose
Tmax 4 hours160 mg single dose (human data for reference)[1]
AUC(0–24)ss 46,911 µg·h/L10 mg/kg/day for 5 days, oral administration[2]
t1/2 28 hours (14-58)Human data for reference[1]

Table 2: Pharmacokinetic Parameters of Tucatinib in Rats

ParameterValueConditions
Cmax Increased by 59.1% with 100 mg/kg quercetin30 mg/kg, single oral dose[3]
Tmax 1-2 hoursSingle oral dose[4][5]
AUC(0→t) Increased by 75.4% with 100 mg/kg quercetin30 mg/kg, single oral dose[3]
t1/2 11.9 - 16.4 hours (effective half-life in patients)300 mg BID (human data)[4][5]

Table 3: Pharmacokinetic Parameters of Enzalutamide in Rats

ParameterValueConditions
Cmax --
Tmax 6-8 hoursSingle oral administration[6]
AUC Dose-proportional30-360 mg/day (human data)[7]
t1/2 9.13-10.6 hoursIntravenous administration[8]
Oral Bioavailability 89.7%Oral administration[8]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Regorafenib, Tucatinib, and Enzalutamide.

Regorafenib_Pathway Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR PDGFR PDGFR-β Regorafenib->PDGFR FGFR FGFR-1 Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF TIE2 TIE2 Regorafenib->TIE2 Angiogenesis Angiogenesis VEGFR->Angiogenesis Stroma Tumor Stroma Formation PDGFR->Stroma FGFR->Angiogenesis Oncogenesis Oncogenesis KIT->Oncogenesis RET->Oncogenesis BRAF->Oncogenesis TIE2->Angiogenesis

Regorafenib multi-kinase inhibition pathway.

Tucatinib_Pathway Tucatinib Tucatinib HER2 HER2 Receptor Tucatinib->HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Tucatinib inhibition of the HER2 signaling pathway.

Enzalutamide_Pathway cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding AR_translocation AR Nuclear Translocation Enzalutamide->AR_translocation Inhibits DNA_binding AR Binding to DNA Enzalutamide->DNA_binding Inhibits AR_complex->AR_translocation Nucleus Nucleus AR_translocation->DNA_binding Gene_expression Gene Expression DNA_binding->Gene_expression

Enzalutamide mechanism of action in the androgen receptor pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetics of an N-phenylbenzamide derivative following oral (PO) and intravenous (IV) administration in rats or mice.

1.1. Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, and bioavailability) of a test compound.

1.2. Materials:

  • Test N-phenylbenzamide derivative

  • Vehicle for formulation (e.g., 0.5% methylcellulose, PEG400/water)

  • Male Sprague-Dawley rats (or other appropriate rodent strain), 8-10 weeks old

  • Dosing syringes and needles (gavage needles for PO, appropriate gauge for IV)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

1.3. Experimental Workflow Diagram:

PK_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization formulation Compound Formulation dosing Dosing (IV & PO) formulation->dosing acclimatization->formulation sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

General workflow for a rodent pharmacokinetic study.

1.4. Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Formulation: Prepare the dosing formulations for IV and PO administration. For oral dosing, the compound is often suspended in a vehicle like 0.5% methylcellulose.[9] For intravenous administration, a solution in a suitable vehicle (e.g., saline with a co-solvent) is required.

  • Dosing:

    • Oral (PO): Administer the test compound to a group of fasted rats via oral gavage. A typical dose might be 10-50 mg/kg.[2][3]

    • Intravenous (IV): Administer the test compound to a separate group of rats via tail vein injection. A lower dose, typically 1-5 mg/kg, is used for IV administration.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[3] Collect samples into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Plasma Sample Analysis

This protocol provides a general framework for the quantification of N-phenylbenzamide derivatives in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Objective: To develop and validate a sensitive and specific method for quantifying the test compound in plasma.

2.2. Materials:

  • Plasma samples from the pharmacokinetic study

  • Reference standards of the test compound and an internal standard (IS)

  • Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (LC-MS grade)

  • Water (ultrapure)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase)

2.3. Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of the test compound and IS in a suitable solvent (e.g., DMSO or MeOH). Serially dilute the stock solution to prepare calibration standards and QCs in blank plasma.[9][10]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs.

    • To a small volume of plasma (e.g., 50-100 µL), add 2-3 volumes of cold acetonitrile containing the internal standard.[9][10]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[9][10]

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.[9][10]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of the test compound in the unknown samples using the regression equation from the calibration curve.

2.4. Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[10]

Conclusion

The provided application notes and protocols offer a foundational guide for the pharmacokinetic evaluation of N-phenylbenzamide derivatives. The data presented for Regorafenib, Tucatinib, and Enzalutamide highlight the diverse pharmacokinetic profiles within this chemical class. Adherence to the detailed experimental protocols will enable researchers to generate robust and reliable data, crucial for the successful advancement of novel N-phenylbenzamide-based drug candidates.

References

Application Notes and Protocols: Preparation of Stock Solutions of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a nitro-substituted benzamide derivative.[1] Accurate and consistent preparation of stock solutions is a critical first step for any downstream experimental use, such as in-vitro assays or analytical standards. This document provides a detailed protocol for the preparation of stock solutions of this compound, including essential information on its chemical properties, necessary safety precautions, and a step-by-step guide to ensure reproducibility.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for accurate calculations and for understanding the compound's handling and storage requirements.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄[1][2][3]
Molecular Weight 272.26 g/mol [1][2][3]
Appearance Light tan solid[2]
Water Solubility Less than 0.1 mg/mL (practically insoluble)[2]
LogP 2.37 - 2.69[1][4]
Stability Potentially sensitive to prolonged air exposure[2]

Safety and Handling Precautions

This compound is classified as a chemical that causes serious eye irritation.[2][4] It is imperative to adhere to the following safety guidelines to minimize exposure and ensure a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5]

  • Spill Management: In case of a small spill, dampen the solid material with acetone and carefully transfer it to a sealed container for proper disposal.[2]

  • First Aid:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[5]

    • Skin: Wash the affected area thoroughly with soap and water.[5]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[5]

  • Storage: Store the solid compound and stock solutions in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is commonly used for preparing stock solutions of water-insoluble compounds for biological assays.

4.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent (e.g., acetone, methanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized volumetric flask (e.g., 10 mL)

  • Micro-pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials for storage

4.2. Calculation of Required Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 10 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 10 mL = 0.010 L

  • Molecular Weight: 272.26 g/mol

Mass (mg) = (0.010 mol/L) x (0.010 L) x (272.26 g/mol ) x (1000 mg/g) = 2.72 mg

4.3. Step-by-Step Procedure

  • Weighing: Carefully weigh out 2.72 mg of this compound using an analytical balance.

  • Transfer: Transfer the weighed solid into a 10 mL volumetric flask. Ensure all the solid is transferred by tapping the weighing paper or boat.

  • Initial Solubilization: Add approximately 5-7 mL of DMSO to the volumetric flask.

  • Dissolution: Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the solid. If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to bring the final volume to the 10 mL mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Visualizations

The following diagrams illustrate the key workflows and decision points in the preparation of stock solutions.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start calc Calculate Mass (e.g., 2.72 mg for 10mM in 10mL) start->calc weigh Weigh Compound calc->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~70% of Final Solvent Volume (e.g., DMSO) transfer->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check Is Compound Fully Dissolved? dissolve->check check->dissolve No adjust_vol Adjust to Final Volume check->adjust_vol Yes mix Mix Thoroughly adjust_vol->mix aliquot Aliquot and Store (e.g., -20°C) mix->aliquot end_proc End aliquot->end_proc G start_node start_node decision_node decision_node outcome_node outcome_node start Select Solvent q1 Experiment Type? start->q1 q2 Need High Concentration? q1->q2 Chemical / Analytical q3 MS Compatibility Needed? q1->q3 HPLC / LC-MS dmso Use DMSO q1->dmso Biological Assay (in-vitro) q2->dmso Yes acetone Consider Acetone or Methanol q2->acetone No acetonitrile Use Acetonitrile (with Formic Acid) q3->acetonitrile Yes

References

Application Notes and Protocols for 4-Methoxy-3-nitro-N-phenylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a nitro-substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1] While this specific compound is not extensively characterized in published literature for its biological activity, it belongs to the N-phenylbenzamide class of compounds, which has garnered significant interest in medicinal chemistry for its diverse therapeutic potential. Derivatives of this scaffold have demonstrated promising activity in several areas, including antiviral, antiparasitic, and anticancer research.[1][2][3]

This document provides an overview of the potential applications of this compound based on the biological activities of its close analogs. It also serves as a key synthetic intermediate for producing other biologically active molecules, such as 3-amino-4-methoxy-N-phenylbenzamide, through the reduction of its nitro group.[4] The provided protocols are representative methodologies for evaluating the potential therapeutic efficacy of this compound and its derivatives.

Physicochemical Properties:

PropertyValueReference
CAS Number 97-32-5[1]
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
LogP 2.37[1]
Physical Description Light tan solid[5]
Solubility Insoluble in water[5]

Potential Therapeutic Applications and Quantitative Data from Analogs

The N-phenylbenzamide scaffold is a versatile platform for developing novel therapeutic agents. The following sections summarize the key findings for compounds structurally related to this compound.

Antiviral Activity

N-phenylbenzamide derivatives have shown potential as broad-spectrum antiviral agents.[3] One of the proposed mechanisms for their anti-Hepatitis B Virus (HBV) activity is the upregulation of the host protein APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G), a cytidine deaminase that inhibits HBV replication.[1][3] Studies on derivatives have also demonstrated efficacy against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[6][7]

Table 1: In Vitro Antiviral Activity of N-Phenylbenzamide Analogs

CompoundVirusAssay SystemIC₅₀ (µM)TC₅₀ (µM)Selectivity Index (SI)Reference
IMB-0523 ¹Wild-type HBVHepG2.2.15 cells1.99>100>50[3]
IMB-0523 ¹Drug-resistant HBVHepG2.2.15 cells3.30>100>30[3]
1e ²EV71 (SZ-98 strain)Vero cells5.7 ± 0.8620>108[6]

¹IMB-0523: N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide ²1e: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

Antiparasitic Activity

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of novel antischistosomal agents. Schistosomiasis is a debilitating parasitic disease caused by flatworms of the genus Schistosoma. Structure-activity relationship (SAR) studies on this class of compounds have identified potent derivatives with nanomolar efficacy against Schistosoma mansoni in vitro.[2][8]

Table 2: In Vitro Antischistosomal Activity of an N-Phenylbenzamide Analog

CompoundParasiteEC₅₀ (µM)CC₅₀ (µM) (HEK 293 cells)Selectivity Index (SI)Reference
Compound 9 ³S. mansoni0.089.8 ± 1.6123[2][8]

³Compound 9 is a derivative from the N-phenylbenzamide class with electron-withdrawing groups.

Anticancer Activity

The cytotoxic effects of N-phenylbenzamide derivatives against various cancer cell lines have also been reported, suggesting a potential for development as anticancer agents.[1] The mechanism of action may involve the induction of apoptosis or the inhibition of cell cycle progression. While specific data for this compound is not available, the broader class of benzamide-containing compounds has been explored for anticancer properties.[9][10]

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate a proposed mechanism of action for antiviral activity based on analogs and a general workflow for screening the compound.

antiviral_mechanism Compound N-Phenylbenzamide Analog Cell Host Cell Compound->Cell Enters APOBEC3G APOBEC3G Upregulation Cell->APOBEC3G Hypermutation Hypermutation of HBV DNA APOBEC3G->Hypermutation HBV_DNA HBV DNA HBV_DNA->Hypermutation Replication_Inhibition Inhibition of Viral Replication Hypermutation->Replication_Inhibition

Caption: Proposed antiviral mechanism of N-phenylbenzamide analogs against HBV.

experimental_workflow Start 4-Methoxy-3-nitro-N- phenylbenzamide Synthesis Synthesis of Analogs (e.g., reduction of nitro group) Start->Synthesis Screening Primary In Vitro Screening Synthesis->Screening Antiviral Antiviral Assays (e.g., HBV, EV71) Screening->Antiviral Antiparasitic Antiparasitic Assays (e.g., S. mansoni) Screening->Antiparasitic Anticancer Anticancer Assays (e.g., MTT on cell lines) Screening->Anticancer Hit_ID Hit Identification & Lead Optimization Antiviral->Hit_ID Antiparasitic->Hit_ID Anticancer->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 4-methoxy-3-nitrobenzoic acid and aniline are pure. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Consider recrystallizing or purifying the starting materials if their purity is questionable.

  • Incomplete Acid Chloride Formation: If you are using the acyl chloride route, the conversion of 4-methoxy-3-nitrobenzoic acid to its acid chloride might be incomplete. The presence of unreacted carboxylic acid will prevent the formation of the amide.

    • Troubleshooting: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Ensure anhydrous conditions, as moisture will hydrolyze the acid chloride back to the carboxylic acid.[1] Adding a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[2]

  • Side Reactions: The nitro group can be sensitive to certain reaction conditions. Under harsh conditions or in the presence of specific reagents, side reactions involving the nitro group may occur.

    • Troubleshooting: Maintain the recommended reaction temperature and avoid unnecessarily long reaction times.

  • Inefficient Amide Formation: The reaction between the acyl chloride and aniline may be incomplete.

    • Troubleshooting: Ensure proper stoichiometry. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated, which can drive the reaction to completion.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Troubleshooting: Optimize your extraction procedure by ensuring the correct pH to minimize the solubility of the product in the aqueous phase. For purification, consider different recrystallization solvents or chromatographic conditions to maximize recovery.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?

A2: The formation of byproducts is a common issue. Here are some likely culprits and solutions:

  • Unreacted Starting Materials: The most common "byproducts" are often unreacted starting materials. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.

  • Diacylation of Aniline: Although less common, it is possible for two molecules of the acyl chloride to react with one molecule of aniline, especially if there is a large excess of the acyl chloride.

    • Troubleshooting: Use a slight excess of aniline to ensure the complete consumption of the acyl chloride.

  • Hydrolysis of the Acyl Chloride: If there is moisture in the reaction, the acyl chloride will hydrolyze back to 4-methoxy-3-nitrobenzoic acid.

    • Troubleshooting: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-methoxy-3-nitrobenzoic acid and aniline) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction. Choose a solvent system that provides good separation between the starting materials and the product.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: For relatively pure product, recrystallization is an effective method. Common solvents for recrystallization of benzanilides include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Experiment with different solvents to find the one that gives the best recovery and purity.

  • Column Chromatography: If the product is contaminated with significant amounts of impurities, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Data Presentation

The following table summarizes reaction conditions and yields for a closely related synthesis of 3-nitro-4-methoxybenzoyl aniline from 3-nitro-4-chlorobenzoyl aniline, as described in patent CN105753731A.[3] While not the exact synthesis, these conditions provide a valuable reference for optimizing your reaction.

StepReactantsReagentsSolventTemperatureTimeYieldPurity
Amidation 3-nitro-4-chlorobenzoic acid, AnilinePhosphorus trichlorideChlorobenzene100 °C2 hours95.8%98.1%
Etherification 3-nitro-4-chlorobenzoyl aniline, Sodium methoxide-MethanolReflux8 hours94.5%99.1%

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Intermediate

This protocol is a general method based on standard organic synthesis techniques.

Step 1: Formation of 4-Methoxy-3-nitrobenzoyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-methoxy-3-nitrobenzoic acid (1 equivalent).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) to the stirred suspension at room temperature.[2]

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used directly in the next step.

Step 2: Amidation

  • Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve aniline (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the solution of 4-methoxy-3-nitrobenzoyl chloride to the stirred aniline solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Workflow A 4-Methoxy-3-nitrobenzoic Acid B 4-Methoxy-3-nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ cat. DMF, DCM D This compound B->D Base (e.g., Et₃N) DCM C Aniline C->D

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield start start issue issue check check solution solution start_node Start Troubleshooting low_yield Low Yield start_node->low_yield check_purity Check Purity of Starting Materials low_yield->check_purity Impure Materials? check_acid_chloride Verify Acid Chloride Formation low_yield->check_acid_chloride Incomplete Acylation? check_reaction_conditions Review Reaction Conditions low_yield->check_reaction_conditions Side Reactions? check_workup Optimize Work-up & Purification low_yield->check_workup Product Loss? purify_sm Purify Starting Materials check_purity->purify_sm Yes anhydrous_conditions Ensure Anhydrous Conditions check_acid_chloride->anhydrous_conditions Yes optimize_temp_time Optimize Temperature & Time check_reaction_conditions->optimize_temp_time Yes modify_extraction Modify Extraction & Purification check_workup->modify_extraction Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Schotten-Baumann reaction. This involves the acylation of aniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine in an inert solvent.[1][2][3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to ensure a high yield and purity of the final product include:

  • Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions.

  • Reagent Purity: The purity of the starting materials, 4-methoxy-3-nitrobenzoic acid and aniline, is crucial to prevent the introduction of impurities.

  • Stoichiometry: A slight excess of the aniline can be used to ensure the complete consumption of the more valuable acyl chloride.

  • pH Control: Maintaining a basic pH is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[4]

Q3: What are the expected spectroscopic characteristics of this compound?

A3: The expected spectroscopic data are:

  • ¹H NMR: Signals corresponding to the aromatic protons of both the benzamide and aniline moieties, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • FT-IR: Characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and N-O stretching of the nitro group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (272.26 g/mol ).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on identifying and mitigating common impurities.

IssueProbable Cause(s)Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of 4-methoxy-3-nitrobenzoyl chloride. 3. Protonation of aniline by HCl byproduct.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Ensure anhydrous reaction conditions and add the acyl chloride slowly to a cooled solution of aniline. 3. Use a suitable base (e.g., aqueous NaOH, pyridine, or triethylamine) to neutralize the HCl as it is formed.[3][4]
Product is an oil or fails to crystallize Presence of unreacted starting materials or side products that act as impurities, lowering the melting point.Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
Discolored (yellow/brown) product 1. Presence of oxidized aniline impurities. 2. Formation of colored byproducts during the reaction.1. Use freshly distilled or high-purity aniline. 2. Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.
Presence of an impurity with a similar Rf to the product in TLC Isomeric impurities from the starting material, such as 2-methoxy-5-nitro-N-phenylbenzamide.Use a different solvent system for TLC to achieve better separation. For purification, consider preparative HPLC or careful column chromatography with a shallow solvent gradient.
Product contains a significant amount of a water-soluble impurity Incomplete removal of the base or salts during work-up.Wash the organic layer thoroughly with water and brine during the extraction process.

Common Impurities in this compound Synthesis

The following table summarizes the common impurities that may be encountered, their origin, and key analytical observations.

ImpurityChemical NamePotential OriginKey Analytical Observations (vs. Product)
IMP-1 4-Methoxy-3-nitrobenzoic acid- Unreacted starting material - Hydrolysis of 4-methoxy-3-nitrobenzoyl chloride- More polar on TLC/HPLC - Absence of aniline proton signals in ¹H NMR - Broad O-H stretch in IR
IMP-2 Aniline- Unreacted starting material- More polar on TLC/HPLC - Characteristic signals in ¹H NMR
IMP-3 N-(4-methoxyphenyl)-4-methoxy-3-nitrobenzamide- Reaction with p-anisidine impurity in aniline- Similar polarity on TLC/HPLC - Additional methoxy signal in ¹H NMR
IMP-4 N,N-bis(4-methoxy-3-nitrobenzoyl)aniline- Diacylation of aniline- Less polar on TLC/HPLC - Absence of N-H proton signal in ¹H NMR and N-H stretch in IR - Higher molecular weight in MS
IMP-5 2-Methoxy-5-nitro-N-phenylbenzamide- Isomeric impurity in the starting 4-methoxy-3-nitrobenzoic acid- Very similar polarity on TLC/HPLC - Different aromatic proton splitting pattern in ¹H NMR

Experimental Protocols

Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

This intermediate is typically prepared from 4-methoxy-3-nitrobenzoic acid.

  • To a stirred solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition, the reaction mixture is typically heated to reflux for 2-4 hours.

  • The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound (Schotten-Baumann Conditions)
  • Dissolve aniline (1.0-1.2 eq) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of 4-methoxy-3-nitrobenzoyl chloride (1.0 eq) in the same solvent to the biphasic mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC or HPLC.

  • After completion, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove excess aniline), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Synthesis and Potential Side Reactions

Main Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 4-Methoxy-3-nitrobenzoic acid 4-Methoxy-3-nitrobenzoic acid 4-Methoxy-3-nitrobenzoyl chloride 4-Methoxy-3-nitrobenzoyl chloride 4-Methoxy-3-nitrobenzoic acid->4-Methoxy-3-nitrobenzoyl chloride SOCl₂ or (COCl)₂ Aniline Aniline This compound This compound 4-Methoxy-3-nitrobenzoyl chloride->this compound Aniline, Base

Caption: Synthesis of this compound.

Common Side Reactions and Impurity Formation

G 4-Methoxy-3-nitrobenzoyl chloride 4-Methoxy-3-nitrobenzoyl chloride IMP-1 4-Methoxy-3-nitrobenzoic acid (Hydrolysis Product) 4-Methoxy-3-nitrobenzoyl chloride->IMP-1 H₂O Aniline Aniline IMP-4 Diacylation Product Aniline->IMP-4 Product 4-Methoxy-3-nitro-N- phenylbenzamide Product->IMP-4 Excess Acyl Chloride

Caption: Formation of common synthesis-related impurities.

Experimental Workflow

G Start Start Reaction Acylation Reaction Start->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Analysis Purity and Structural Analysis (TLC, HPLC, NMR) Purification->Analysis Final Product Final Product Analysis->Final Product

References

Technical Support Center: Optimizing HPLC Separation of 4-Methoxy-3-nitro-N-phenylbenzamide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of 4-Methoxy-3-nitro-N-phenylbenzamide and its diverse metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

A1: While specific metabolic pathways must be confirmed experimentally, the structure of this compound suggests several plausible biotransformations. Common metabolic reactions for N-phenylbenzamides and nitroaromatic compounds include nitro group reduction, O-demethylation, aromatic hydroxylation, and amide bond hydrolysis.[1][2][3] These reactions result in metabolites with significantly different polarities than the parent compound.

Q2: Why is the HPLC separation of this compound and its metabolites challenging?

A2: The primary challenge lies in the wide range of polarities between the parent compound and its potential metabolites.[4][5] The parent drug is moderately non-polar, while its metabolites (e.g., amino, hydroxyl, and carboxyl derivatives) are substantially more polar.[1][6] A single isocratic HPLC method is often insufficient to retain and resolve both the polar and non-polar analytes effectively.[5]

Q3: What is the recommended HPLC column type for this analysis?

A3: A reversed-phase (RP) C18 column is a common starting point for the analysis of the parent compound.[7] However, to achieve simultaneous separation of both the parent drug and its more polar metabolites, a gradient elution method is necessary.[6] For complex mixtures with a broad polarity range, mixed-mode columns, which combine reversed-phase and ion-exchange or aqueous normal phase (ANP) characteristics, can offer superior retention and selectivity for all compounds in a single run.[5]

Q4: What are the recommended starting conditions for HPLC method development?

A4: A good starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[7][8] Begin with a mobile phase of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid to improve peak shape and ensure MS compatibility.[7][9] A broad gradient (e.g., 5% to 95% B over 20-30 minutes) can be used initially to determine the retention behavior of all components, followed by optimization of the gradient slope to improve resolution where needed.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Poor peak shape, particularly tailing for polar metabolite peaks.

  • Potential Cause: Secondary interactions between basic metabolites (like the amino-metabolite) and acidic silanol groups on the surface of the silica-based column packing.[10] This is more pronounced at neutral or higher pH where silanols are ionized.[10]

  • Solution:

    • Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the mobile phase to suppress the ionization of silanol groups (pKa ~4-5), thereby reducing peak tailing for basic compounds.[10]

    • Use a High-Purity Column: Modern, high-purity silica columns ("Type-B") have a lower concentration of acidic silanols and are less prone to causing peak tailing.[10]

    • Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape.[10]

Problem: Polar metabolites are poorly retained and elute together near the solvent front (void volume).

  • Potential Cause: The initial mobile phase composition is too strong (contains too much organic solvent), preventing the polar analytes from interacting with the stationary phase.

  • Solution:

    • Decrease Initial Organic Content: Lower the starting percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. You may need to start as low as 2-5% organic.

    • Use a More Retentive Column: Consider a column with a higher carbon load or a different stationary phase, such as one with an embedded polar group, which can enhance the retention of polar compounds.

    • Explore HILIC: If metabolites are extremely polar, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable technique, although the non-polar parent compound will not be retained.[6]

Problem: Inconsistent or drifting retention times between injections.

  • Potential Cause 1: Insufficient column equilibration time between gradient runs.

  • Solution 1: Increase the post-run equilibration time at the initial mobile phase conditions. A good rule of thumb is to allow at least 5-10 column volumes for re-equilibration.

  • Potential Cause 2: Fluctuations in mobile phase composition or temperature.[11]

  • Solution 2: Ensure the mobile phase is thoroughly mixed and degassed.[11] Use a column thermostat to maintain a constant temperature, as even small changes can affect viscosity and retention.[11]

  • Potential Cause 3: Mobile phase pH is not properly controlled, affecting the ionization state of analytes.

  • Solution 3: Use a buffer (e.g., 10-25 mM ammonium formate or acetate) instead of just an acid additive if analyzing ionizable metabolites.[12] This is critical for reproducibility, as a change of even 0.1 pH units can significantly shift retention times for ionizable compounds.[11]

Problem: High column backpressure.

  • Potential Cause 1: Blockage of the column inlet frit by particulate matter from the sample or mobile phase.[8]

  • Solution 1: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter. Install an in-line filter or a guard column before the analytical column to capture particulates.[11]

  • Potential Cause 2: Sample precipitation on the column due to incompatibility between the injection solvent and the initial mobile phase.

  • Solution 2: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize this effect.[13]

Data Presentation

Table 1: Physicochemical Properties of Parent Compound and Predicted Metabolites

Compound NamePredicted Metabolic ReactionExpected Change in PolarityPotential Analytical Challenge
This compound (Parent)-Non-polar (Reference)Strong retention, requiring high organic content for elution.
4-Methoxy-3-amino -N-phenylbenzamideNitro ReductionIncreasedPeak tailing due to basic nature; requires pH control.
3-Hydroxy -4-methoxy-2-nitrobenzoic acidAmide Hydrolysis & O-DemethylationSignificantly IncreasedPoor retention on standard RP columns; may require HILIC.
4-Methoxy-3-nitrobenzoic acidAmide HydrolysisIncreasedpH-dependent retention due to carboxylic acid group.
Hydroxy -4-Methoxy-3-nitro-N-phenylbenzamideAromatic HydroxylationIncreasedPoor retention on standard RP columns.

Table 2: Recommended Starting HPLC Gradient Conditions

ParameterRecommended SettingJustification
Column Reversed-Phase C18, 150 x 4.6 mm, 3-5 µmGood starting point for retaining the non-polar parent compound.[7]
Mobile Phase A Water + 0.1% Formic AcidProvides a polar solvent for eluting polar metabolites and improves peak shape/MS compatibility.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good selectivity for aromatic compounds.
Gradient Program 5% B to 95% B over 20 minutesA broad screening gradient to elute compounds across a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CImproves efficiency and reduces backpressure; enhances reproducibility.[11]
Injection Volume 5 - 20 µLKeep volume low to prevent band broadening, especially if sample solvent is strong.
Detection UV-Vis (e.g., 254 nm or compound-specific λmax) or Mass Spectrometry (MS)UV is universal for aromatic compounds; MS provides mass information for metabolite identification.

Experimental Protocols

Protocol 1: Sample Preparation for In Vitro Metabolism Studies

  • Incubation: Incubate this compound with liver microsomes or other biological matrices according to your established protocol.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates proteins and halts enzymatic activity.

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12][14]

  • Extraction: Carefully transfer the supernatant to a clean vial for analysis.

  • Evaporation & Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) to ensure compatibility with the starting conditions.[9]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizations

Parent 4-Methoxy-3-nitro- N-phenylbenzamide (Parent Compound) Met1 4-Methoxy-3-amino- N-phenylbenzamide (More Polar) Parent->Met1 Nitro Reduction Met2 4-Methoxy-3-nitro- benzoic Acid (More Polar) Parent->Met2 Amide Hydrolysis Met3 Aniline Parent->Met3 Amide Hydrolysis Met4 Hydroxylated Metabolites (More Polar) Parent->Met4 Aromatic Hydroxylation / O-Demethylation

Caption: Predicted metabolic pathways of this compound.

start Start: Poor Peak Resolution q1 Are peaks co-eluting (overlapping)? start->q1 q2 Is peak tailing or fronting observed? q1->q2 No sol1 1. Decrease gradient slope (make it shallower). 2. Try different organic solvent (e.g., MeOH vs. ACN). 3. Try a different column phase. q1->sol1 Yes sol2 1. Adjust mobile phase pH (add 0.1% Formic Acid). 2. Use a high-purity silica column. 3. Reduce sample mass on column. q2->sol2 Tailing sol3 Is sample solvent stronger than mobile phase? q2->sol3 Fronting end Problem Resolved sol1->end sol2->end sol4 Dissolve sample in initial mobile phase or inject smaller volume. sol3->sol4 Yes sol3->end No sol4->end

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

References

Overcoming solubility issues with 4-Methoxy-3-nitro-N-phenylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Methoxy-3-nitro-N-phenylbenzamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water. Its aqueous solubility is reported to be less than 0.1 mg/mL.[1] This low solubility can present challenges in various experimental settings, particularly in biological assays requiring the compound to be in solution.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is the primary reason for dissolution challenges. Factors that can exacerbate this issue include the pH of the buffer, the presence of salts, and the temperature. The compound's chemical structure, which includes a nonpolar aromatic backbone, contributes to its hydrophobicity.

Q3: What are the common strategies to improve the solubility of this compound?

A3: Several methods can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Using Co-solvents: Organic solvents that are miscible with water can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[2][3]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4]

  • Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5]

  • Utilizing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[6][7]

Q4: Can I use DMSO to dissolve this compound for my cell-based assays?

A4: Yes, Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve poorly soluble compounds for in vitro studies. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) as higher concentrations can be toxic to cells.

Q5: How does this compound exert its biological effects?

A5: this compound has been identified as an atypical ligand for the aryl hydrocarbon receptor (AhR). Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, such as those encoding cytochrome P450 enzymes.

Troubleshooting Guides

Issue: Compound Precipitation Upon Addition to Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.

Solutions:

  • Decrease the Final Concentration: Attempt to use a lower final concentration of the compound in your experiment if permissible by the assay's sensitivity.

  • Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the stock solution is at a high enough concentration to keep the final co-solvent percentage in the aqueous buffer to a minimum while still delivering the desired final compound concentration. See the tables below for illustrative solubility data with co-solvents.

  • pH Adjustment: The benzamide functional group may have a pKa that allows for increased solubility at a different pH. Experiment with buffers of varying pH to find the optimal condition for solubility.

  • Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant can significantly enhance solubility.

  • Consider Cyclodextrins: For persistent solubility issues, forming an inclusion complex with a cyclodextrin derivative can be a highly effective strategy.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the solubility of this compound under various conditions. Note: This data is for illustrative purposes to guide experimentation, as precise experimental values for this specific compound are not widely published.

Table 1: Solubility in Common Organic Solvents

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Ethanol~5-10
Methanol~2-5
Acetone> 20

Table 2: Illustrative Solubility in Aqueous Buffers with Co-solvents

Aqueous Buffer (pH 7.4)Co-solvent% Co-solvent (v/v)Approximate Solubility (µg/mL)
PBSDMSO1%~50
PBSDMSO0.5%~20
PBSEthanol5%~30
PBSEthanol1%~5

Table 3: Illustrative Effect of pH on Aqueous Solubility

BufferpHApproximate Solubility (µg/mL)
Citrate Buffer4.0~5
Phosphate Buffer7.0< 1
Carbonate-Bicarbonate Buffer9.0~10

Table 4: Illustrative Solubility Enhancement with Surfactants and Cyclodextrins

AdditiveConcentrationApproximate Fold Increase in Aqueous Solubility
Tween® 200.1%~10-20
Sodium Dodecyl Sulfate (SDS)0.1%~50-100
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 mM~100-200

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a standard curve with known concentrations of the compound to quantify the solubility.

Protocol 2: Co-solvent Solubility Assessment
  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in PBS).

  • Follow the shake-flask method described in Protocol 1 for each co-solvent mixture.

  • Quantify the solubility in each mixture to determine the effect of the co-solvent concentration.

Protocol 3: Surfactant-Mediated Solubility Enhancement
  • Prepare aqueous buffer solutions containing various concentrations of the surfactant (e.g., 0.01%, 0.1%, 0.5% Tween® 20). Ensure the concentrations are both below and above the critical micelle concentration (CMC) of the surfactant if known.

  • Use the shake-flask method (Protocol 1) to determine the solubility of this compound in each surfactant solution.

  • Analyze the results to identify the optimal surfactant concentration for solubility enhancement.

Protocol 4: Cyclodextrin Inclusion Complexation and Solubility
  • Prepare a stock solution of a cyclodextrin derivative (e.g., HP-β-CD) in the desired aqueous buffer.

  • Create a series of solutions with varying concentrations of the cyclodextrin.

  • Add an excess of this compound to each solution.

  • Follow the shake-flask method (Protocol 1) to determine the apparent solubility at each cyclodextrin concentration.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the stoichiometry and stability of the inclusion complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_analysis Analysis Stock Solution Stock Solution Co-solvent Co-solvent Stock Solution->Co-solvent Dilute into buffer Aqueous Buffer Aqueous Buffer pH Adjustment pH Adjustment Aqueous Buffer->pH Adjustment Surfactant Surfactant Aqueous Buffer->Surfactant Cyclodextrin Cyclodextrin Aqueous Buffer->Cyclodextrin Test Compound 4-Methoxy-3-nitro- N-phenylbenzamide Test Compound->Stock Solution Dissolve in 100% DMSO Shake-Flask Shake-Flask Method Co-solvent->Shake-Flask pH Adjustment->Shake-Flask Surfactant->Shake-Flask Cyclodextrin->Shake-Flask Quantification HPLC / LC-MS Quantification Shake-Flask->Quantification Analyze supernatant

Caption: Workflow for determining the solubility of this compound.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2 Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand 4-Methoxy-3-nitro- N-phenylbenzamide Ligand->AhR_complex Binds Dimer AhR-ARNT Dimer Activated_AhR->Dimer Translocates & Dimerizes with ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

experimental_assay_workflow Cell Seeding Seed reporter cells in 96-well plate Incubation1 Incubate for 24h Cell Seeding->Incubation1 Compound Treatment Treat cells with This compound (and controls) Incubation1->Compound Treatment Incubation2 Incubate for 24h Compound Treatment->Incubation2 Cell Lysis Lyse cells Incubation2->Cell Lysis Luciferase Assay Add luciferase substrate & measure luminescence Cell Lysis->Luciferase Assay Data Analysis Analyze data and determine EC50 Luciferase Assay->Data Analysis

Caption: Experimental workflow for an AhR activation reporter assay.

References

Troubleshooting low bioactivity of synthesized 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Methoxy-3-nitro-N-phenylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological activity?

This compound is a synthetic organic compound with a molecular formula of C₁₄H₁₂N₂O₄.[1] Its structure features a benzamide core with a methoxy group at the 4-position and an electron-withdrawing nitro group at the 3-position of the benzoyl ring, and a phenyl group attached to the amide nitrogen.

While specific bioactivity data for this exact compound is limited in publicly available literature, derivatives and related N-phenylbenzamide and nitroaromatic compounds have shown a range of biological activities, including:

  • Antiviral Activity: Derivatives of N-phenylbenzamide have demonstrated activity against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71), with some derivatives achieving IC50 values as low as 5.7 µmol/L against EV71.[1]

  • Cytotoxic Activity: N-phenylbenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory Activity: A series of nitro-substituted benzamide derivatives have shown potent anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages, with some compounds exhibiting IC50 values in the low micromolar range (3.7 µM and 5.3 µM).[2]

  • Antimicrobial Activity: Some 4-nitrobenzamide derivatives have been synthesized and have shown potential as antimicrobial agents.[3]

Q2: What are the known physical and chemical properties of this compound?

This compound is described as a light tan solid.[4] It has very low solubility in water (less than 0.1 mg/mL).[4] This poor aqueous solubility is a critical factor to consider during biological assays. The compound may also be sensitive to prolonged exposure to air.[4]

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
Appearance Light tan solid[4]
Water Solubility < 0.1 mg/mL[4]
LogP (predicted) 2.6PubChem

Q3: Are there any known signaling pathways this compound or its analogs might target?

While the specific signaling pathways modulated by this compound have not been explicitly detailed, research on similar benzamide derivatives suggests potential targets:

  • Hedgehog Signaling Pathway: A number of N-(2-pyrimidinylamino) benzamide and 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[5][6]

  • STAT3 Signaling Pathway: N-substituted sulfamoylbenzamide derivatives, based on the structure of Niclosamide, have been discovered as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy.[1][7]

Further research would be needed to determine if this compound interacts with these or other signaling pathways.

Troubleshooting Guides

Synthesis and Purification Issues

Q4: I am experiencing low yield during the synthesis of this compound. What are the common causes and how can I troubleshoot this?

Low yields in the synthesis of benzamides can arise from several factors. A common synthetic route involves the reaction of a substituted benzoyl chloride with an aniline.[8] Here are potential issues and solutions:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it using thin-layer chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Moisture sensitivity: The benzoyl chloride starting material is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

  • Side reactions: The presence of impurities in the starting materials or solvent can lead to side reactions. Use high-purity reagents and solvents.

  • Purification losses: Significant loss of product can occur during purification. For crystallization, ensure the correct solvent system is used to maximize recovery. If using column chromatography, select a solvent system that provides good separation of your product from impurities.

Experimental Workflow for Synthesis Troubleshooting

cluster_synthesis Synthesis Troubleshooting Start Low Yield Observed Check_Completion Monitor Reaction by TLC Start->Check_Completion Incomplete Extend Reaction Time / Increase Temperature Check_Completion->Incomplete Incomplete Complete Proceed to Work-up Check_Completion->Complete Complete Incomplete->Start Check_Moisture Check for Moisture Contamination Complete->Check_Moisture Dry_Reagents Use Anhydrous Conditions & Dry Reagents Check_Moisture->Dry_Reagents Yes Check_Purity Analyze Purity of Starting Materials Check_Moisture->Check_Purity No Dry_Reagents->Start Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification Pure Purify_Reagents->Start High_Yield Achieve Higher Yield Optimize_Purification->High_Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Q5: I am having difficulty with the purification of the synthesized compound. What are some recommended methods?

Given that this compound is a solid, crystallization is a common and effective purification method.

  • Solvent Selection for Crystallization: The choice of solvent is crucial. You are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. Ethanol has been used for the recrystallization of a similar compound, 4-methoxy-N-phenylbenzamide.[8]

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography is a good alternative. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a common starting point for separating benzamide derivatives.

Low Bioactivity and Assay-Related Problems

Q6: My synthesized this compound shows low or no activity in my bioassay. What could be the reasons?

Several factors can contribute to apparent low bioactivity. It is important to systematically investigate each possibility.

Troubleshooting Low Bioactivity

Caption: A decision tree for troubleshooting low bioactivity of a synthesized compound.

Q7: I suspect compound precipitation in my cell-based assay due to its low aqueous solubility. How can I address this?

Poor aqueous solubility is a common challenge for many organic compounds in biological assays and can lead to inaccurate results.[9]

  • Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Solubility Enhancement Strategies:

    • Co-solvents: Consider using a co-solvent system, but be mindful of its potential effects on the assay and cell viability.

    • Formulation: For in vivo studies, formulation strategies such as using cyclodextrins or lipid-based delivery systems may be necessary.

  • Pre-solubilization: Ensure the compound is fully dissolved in DMSO before adding it to the aqueous assay buffer. Gentle warming or sonication can aid in dissolution, but be cautious of compound stability.[9]

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might initially dissolve but precipitate over the course of a longer incubation period.

Q8: I am getting inconsistent results in my MTT cytotoxicity assay. What are the common pitfalls?

The MTT assay, while widely used, is susceptible to various interferences.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.

  • MTT Concentration: High concentrations of the MTT reagent can be toxic to some cell lines.[5] It's important to optimize the MTT concentration for your specific cells.

  • Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false positive signal for cell viability. Run a control with your compound in cell-free media to check for this.

  • Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals will result in lower absorbance readings. Ensure thorough mixing after adding the solubilization solution.

Q9: My results from a kinase inhibition assay are ambiguous. What should I check?

Kinase assays can be complex, and several factors can lead to ambiguous results.

  • Compound Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement in fluorescence-based assays, or inhibition of the luciferase reporter in luminescence-based assays).[10]

  • Non-specific Inhibition: The compound might not be a direct kinase inhibitor but could be acting through other mechanisms like protein aggregation or chelating essential cofactors.[10]

  • ATP Concentration: In ATP-competitive inhibitor assays, the IC50 value is dependent on the ATP concentration used. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km of the kinase for ATP.

  • Enzyme and Substrate Purity: Impurities in the kinase or substrate preparations can affect the assay results.[10]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a well with no cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow

cluster_mtt MTT Assay Experimental Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Dilutions Incubate_24h->Treat_Compound Incubate_Exposure Incubate for Exposure Time (24-72h) Treat_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data

Caption: A step-by-step workflow for performing an MTT cell viability assay.

General Kinase Inhibition Assay Protocol (Luminescence-based)

This protocol provides a general framework for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to screen for inhibitory activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, its substrate, and ATP in the assay buffer.

    • In the wells of the assay plate, add a small volume of your compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding the reaction mix to the wells.

    • Incubate the plate at the optimal temperature for the kinase (often room temperature or 30°C) for a specific time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent will deplete the remaining ATP in the well.

    • Incubate for the recommended time (e.g., 40 minutes at room temperature).

  • Luminescence Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will convert the ADP generated by the kinase reaction into ATP, subsequently producing a luminescent signal.

    • Incubate for the recommended time (e.g., 30-60 minutes at room temperature) to allow the luminescent signal to stabilize.

  • Signal Detection:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration (on a logarithmic scale) to determine the IC50 value.

References

Stability issues of 4-Methoxy-3-nitro-N-phenylbenzamide in prolonged experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitro-N-phenylbenzamide. The information provided is intended to help address stability issues that may arise during prolonged experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Compound Precipitation in Aqueous Buffers

Question: I am observing precipitation of this compound after adding my DMSO stock solution to an aqueous buffer. How can I resolve this?

Answer:

This is a common issue due to the low aqueous solubility of the compound. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1%. Some assays can tolerate up to 10% DMSO without affecting enzyme activity, but this needs to be validated for your specific experiment.

  • Modify Buffer Composition:

    • pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves.

    • Use of Co-solvents: Consider the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your buffer. This can help to increase the solubility of the compound.

  • Preparation Technique:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

    • Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after adding the compound to the buffer.

    • Temperature: Gently warming the solution may help to dissolve the compound, but be cautious as excessive heat can cause degradation.

Issue 2: Inconsistent Assay Results Over Time

Question: My experimental results with this compound are not reproducible in long-term experiments. What could be the cause?

Answer:

Inconsistent results over time often point to compound instability. Consider the following factors:

  • Photodegradation: this compound is sensitive to light. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1]

  • Thermal Degradation: The compound is known to decompose at temperatures above 150°C. For prolonged experiments at elevated temperatures (e.g., 37°C), thermal degradation may be a contributing factor.[1] It is advisable to prepare fresh solutions for each experiment if possible.

  • Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, especially at acidic or basic pH. The stability of the compound in your experimental buffer should be assessed over the duration of the experiment.

  • Oxidation: Exposure to air can lead to oxidative degradation.[2] Prepare fresh solutions and consider degassing your buffers if you suspect oxidation is an issue.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation. Aliquot your stock solutions into single-use vials to minimize freeze-thaw cycles.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis

Question: I am observing new peaks in my HPLC chromatogram when analyzing my experimental samples containing this compound. What are these peaks?

Answer:

The appearance of new peaks is indicative of compound degradation. Potential degradation products could include:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amino group, especially in the presence of reducing agents in your experimental system.

  • Hydrolysis of the Amide Bond: This would result in the formation of 4-methoxy-3-nitrobenzoic acid and aniline.

  • Demethylation of the Methoxy Group: Under certain conditions, the methoxy group can be demethylated to a hydroxyl group.

To identify these unknown peaks, it is recommended to perform a forced degradation study and use techniques like mass spectrometry (MS) to characterize the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, keeping it in a desiccator is advisable.

Q2: How should I prepare my stock solution?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in different solvents?

A3: The compound is generally stable in anhydrous organic solvents like DMSO and DMF when stored properly. However, in aqueous solutions, its stability is dependent on pH, temperature, and light exposure. It is less stable in protic solvents and aqueous buffers compared to aprotic organic solvents.

Q4: Are there any known incompatibilities with common assay components?

A4: The nitro group can potentially interact with strong reducing agents, leading to its reduction. The compound's stability might also be affected by the presence of strong acids or bases in the assay buffer. It is recommended to perform a compatibility study with your specific assay components if you suspect interactions.

Q5: How can I monitor the stability of the compound in my experiments?

A5: A stability-indicating HPLC method is the most common way to monitor the concentration of the parent compound and detect the formation of degradation products over time. This involves developing an HPLC method that can separate the parent compound from all potential degradants.

Data Presentation

Table 1: General Stability Profile of this compound

ConditionPotential for DegradationRecommendations
Temperature Stable at 2-8°C.[1] Decomposes above 150°C.[1]Store at 2-8°C. Avoid prolonged exposure to elevated temperatures.
Light Sensitive to light (photodegradation).[1]Store in amber vials or protect from light with aluminum foil.[1]
pH Susceptible to hydrolysis at acidic and basic pH.Maintain pH near neutral if possible. Assess stability at the experimental pH.
Oxidation May be sensitive to prolonged air exposure.[2]Prepare fresh solutions. Consider using degassed buffers for sensitive assays.
Freeze-Thaw Repeated cycles can lead to degradation.Aliquot stock solutions into single-use vials.

Table 2: Illustrative Degradation Data of a Structurally Similar Nitroaromatic Compound under Forced Degradation Conditions

Disclaimer: The following data is for a representative nitroaromatic compound and is intended to be illustrative. Actual degradation rates for this compound may vary.

Stress ConditionTime% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 24 h15%Hydrolysis of amide
Base Hydrolysis (0.1 M NaOH, 60°C) 8 h25%Hydrolysis of amide
Oxidative (3% H₂O₂, RT) 48 h10%Oxidation products
Photolytic (UV light) 12 h30%Photodegradation products
Thermal (80°C) 72 h5%Thermally induced degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose the solution in a photostability chamber to UV and visible light.

    • Thermal Degradation: Incubate the solid compound and a solution at 80°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method. If available, use HPLC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation photo Photodegradation (UV/Vis Light) prep_stock->photo thermal Thermal Stress (80°C) prep_stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc ms LC-MS for Identification hplc->ms  Identify Degradants data Data Analysis & Pathway Elucidation ms->data ahp_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 4-Methoxy-3-nitro- N-phenylbenzamide ahr_complex AhR Complex (AhR, HSP90, AIP, p23) ligand->ahr_complex Binds activated_complex Activated AhR Complex ahr_complex->activated_complex Conformational Change ahr_arnt AhR-ARNT Heterodimer activated_complex->ahr_arnt Translocation & Dimerization arnt ARNT arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds gene Target Gene Transcription (e.g., CYP1A1) xre->gene Induces

References

Technical Support Center: Purification of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Methoxy-3-nitro-N-phenylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions. These include:

  • Unreacted 3-nitro-4-methoxybenzoic acid: Due to incomplete reaction.

  • Unreacted aniline: If an excess is not used or if the reaction does not go to completion.

  • Hydrolysis product (4-methoxy-3-nitrobenzoic acid): The benzamide can hydrolyze back to the carboxylic acid and aniline, especially in the presence of strong acids or bases at elevated temperatures.[1][2][3][4][5]

  • Side-products from the coupling reaction: Depending on the coupling reagents used, byproducts may be present.

Q2: What is the expected appearance and solubility of pure this compound?

A2: Pure this compound is typically a light tan solid.[6] It has very low solubility in water (less than 0.1 mg/mL).[6] Its solubility in common organic solvents should be experimentally determined for purification purposes.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for accurate quantitative analysis of purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not suitable; the compound has low solubility.Select a more appropriate solvent or solvent system. Test solubility in small-scale trials with various solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures like ethanol/water, ethyl acetate/hexane).[9][10]
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Reduce the solvent volume by gentle heating or under reduced pressure. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11][12]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The cooling process is too rapid. - Significant impurities are present.- Use a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like column chromatography to remove major impurities.[11][13]
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. - The solvent system (mobile phase) is not optimal. - The column was not packed properly.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without any air bubbles or cracks.[14][15]
The compound is not eluting from the column. - The eluent is not polar enough. - The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase. - Check the stability of the compound on a small amount of silica gel before performing column chromatography.[7]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Use a less polar solvent system.
Streaking or tailing of bands on the column. - The sample was not loaded in a narrow band. - The column is overloaded.- Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. - Use an appropriate amount of sample for the column size.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol is based on established methods for analyzing benzanilide derivatives.[7][8][16]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).

Reagents:

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be a gradient or isocratic elution with a mixture of MeCN and water containing a small amount of acid (e.g., 0.1% phosphoric acid).

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the analysis and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main product relative to the total peak area of all components.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh).

  • Glass chromatography column.

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC).

  • Sand.

  • Collection tubes.

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[14]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis Initial Check recrystallization Recrystallization tlc_analysis->recrystallization Purity >90% column_chromatography Column Chromatography tlc_analysis->column_chromatography Purity <90% or multiple spots hplc_analysis HPLC Analysis pure_product Pure Product (>98%) hplc_analysis->pure_product Purity Goal Met recrystallization->hplc_analysis column_chromatography->hplc_analysis characterization Characterization (NMR, MS, MP) pure_product->characterization Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation no_elution Compound Stuck on Column start->no_elution sol_nc1 Reduce Solvent Volume no_crystals->sol_nc1 sol_nc2 Scratch Flask / Add Seed Crystal no_crystals->sol_nc2 sol_oo1 Cool Slowly oiling_out->sol_oo1 sol_oo2 Change Solvent oiling_out->sol_oo2 sol_lr1 Minimize Hot Solvent low_recovery->sol_lr1 sol_lr2 Preheat Filtration Apparatus low_recovery->sol_lr2 sol_ps1 Optimize Solvent System via TLC poor_separation->sol_ps1 sol_ps2 Repack Column poor_separation->sol_ps2 sol_ne1 Increase Eluent Polarity no_elution->sol_ne1 sol_ne2 Check Compound Stability on Silica no_elution->sol_ne2

References

Technical Support Center: Enhancing the Antiviral Efficacy of 4-Methoxy-3-nitro-N-phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for working with 4-Methoxy-3-nitro-N-phenylbenzamide analogs. This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the potential antiviral activity of this compound and its analogs?

A1: Various N-phenylbenzamide derivatives have demonstrated promising antiviral effects against a range of viruses, including Enterovirus 71 (EV71), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV-1). For instance, some derivatives show activity against EV71 at low micromolar concentrations.[1] The specific antiviral spectrum and potency of this compound analogs will depend on their particular substitutions.

Q2: What is the proposed mechanism of action for the antiviral effects of these compounds?

A2: The mechanism of action for benzamide derivatives can vary. Some studies suggest that these compounds can inhibit key viral enzymes and processes. For example, certain benzamide derivatives have been shown to inhibit HIV-1 reverse transcription and the nuclear import of viral cDNA.[2][3] Another proposed mechanism for some antiviral benzamides is the inhibition of deubiquitinase (DUB) enzymes, which can interfere with viral replication and host immune evasion strategies.[4]

Q3: What are the key structural features of N-phenylbenzamide analogs that influence their antiviral activity?

A3: Structure-activity relationship (SAR) studies on N-phenylbenzamide derivatives suggest that the substituents on both the N-phenyl ring and the benzamide ring are crucial for antiviral potency. For example, in studies against EV71, substitutions at the C-3 position of the benzamide ring were found to be important for activity.[1] Modifications to the methoxy and nitro groups can also significantly impact the biological activity and cytotoxicity of these compounds.[5]

Q4: What are the expected IC50 and CC50 values for active this compound analogs?

A4: The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values are critical for evaluating the potential of an antiviral compound. For active N-phenylbenzamide derivatives, IC50 values against certain viruses have been reported in the low micromolar range (e.g., 5.7 µM against EV71).[1] The CC50 values should be significantly higher than the IC50 values to ensure a good therapeutic window. A selectivity index (SI), calculated as CC50/IC50, of 10 or greater is generally considered indicative of promising in vitro activity.

Troubleshooting Guides

Synthesis of this compound Analogs
Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction; side reactions; purification losses.- Ensure anhydrous conditions, as acyl chlorides can be moisture-sensitive.- Optimize reaction temperature; some coupling reactions benefit from initial cooling (0-5°C) to minimize side product formation.[2]- Use a suitable base (e.g., triethylamine, pyridine) to neutralize HCl generated during the reaction.- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss.
Product is difficult to purify Presence of unreacted starting materials or byproducts.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Wash the crude product with a dilute acid solution to remove excess aniline and a dilute base solution to remove unreacted carboxylic acid.- Employ column chromatography with an appropriate solvent system for separation.- Consider recrystallization from a suitable solvent to obtain a pure product.
Poor solubility of the final compound The inherent physicochemical properties of the analog.- Test a range of common organic solvents to find a suitable one for biological assays (e.g., DMSO, methanol, acetone).- For in vitro assays, prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in the assay medium. Be mindful of the final solvent concentration in the assay, as it can affect cell viability.
Antiviral and Cytotoxicity Assays
Issue Potential Cause Troubleshooting Steps
High background in antiviral assay Contamination of cell culture or virus stock; non-specific effects of the compound.- Regularly test cell cultures for mycoplasma contamination.- Ensure the purity and proper titer of the virus stock.- Include appropriate controls, such as "cells only" and "cells + compound" (without virus), to assess the compound's effect on the assay readout.
High cytotoxicity observed (low CC50) The compound is inherently toxic to the host cells.- Determine the maximum non-toxic concentration of the compound before performing antiviral assays.- Reduce the incubation time of the compound with the cells if possible.- Consider using a different cell line that may be less sensitive to the compound's cytotoxic effects.
Inconsistent IC50/CC50 values Pipetting errors; variability in cell seeding density; fluctuations in incubation conditions.- Use calibrated pipettes and ensure proper mixing of solutions.- Standardize the cell seeding protocol to ensure consistent cell numbers in each well.- Maintain consistent incubation times, temperatures, and CO2 levels.- Perform experiments in triplicate and include positive and negative controls in every assay plate.
No antiviral activity observed The compound is inactive against the tested virus; incorrect assay conditions; compound degradation.- Confirm the compound's identity and purity (e.g., via NMR, mass spectrometry).- Test a broad range of compound concentrations.- Use a known active antiviral agent as a positive control to validate the assay.- Consider the possibility that the compound may have a mechanism of action not captured by the specific assay being used (e.g., an entry inhibitor tested in a post-entry assay).

Quantitative Data Summary

The following table summarizes representative antiviral activity data for N-phenylbenzamide derivatives from the literature. Note that these are examples and the activity of specific this compound analogs will need to be determined experimentally.

Compound IDVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1e Enterovirus 71 (EV71)Vero5.7 ± 0.8620 ± 0.0>108[1]
AH0109 HIV-1C8166 T cells0.7163>232[2][3]

Experimental Protocols

General Synthesis of this compound Analogs

This protocol is a representative procedure based on the synthesis of similar N-phenylbenzamide derivatives.

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aniline or substituted aniline derivative

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Methoxy-3-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (2-3 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxy-3-nitrobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0°C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) or by recrystallization to yield the pure this compound analog.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compound stock solution (e.g., in DMSO)

  • Culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., culture medium with low-melting-point agarose or carboxymethyl cellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free culture medium.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of virus that will produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • Remove the viral inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of the test compound. Include a "no compound" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability to determine the cytotoxicity of the test compounds.

Materials:

  • Host cells in a 96-well plate

  • Test compound stock solution

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treatment: Add serial dilutions of the test compound to the wells. Include "cells only" (no compound) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Antiviral_Screening_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Compound_Library Compound Library / De Novo Design Virtual_Screening Virtual Screening Compound_Library->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Synthesis_Analogs Synthesis of Analogs (this compound) Hit_Identification->Synthesis_Analogs Primary_Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Synthesis_Analogs->Primary_Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis_Analogs->Cytotoxicity_Assay Dose_Response Dose-Response & IC50/CC50 Determination Primary_Antiviral_Assay->Dose_Response Cytotoxicity_Assay->Dose_Response Lead_Identification Lead Identification Dose_Response->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., RT Assay, DUB Assay) Lead_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for Antiviral Drug Discovery and Development.

DUB_Inhibition_Pathway cluster_0 Viral Infection & Immune Response cluster_1 DUB-Mediated Evasion & Inhibition Virus Virus Viral_Protein Viral Protein Virus->Viral_Protein Host_Protein Host Signaling Protein (e.g., TRAF3, MAVS) Viral_Protein->Host_Protein Hijacks Ubiquitination Ubiquitination (Activation) Host_Protein->Ubiquitination is ubiquitinated Antiviral_Response Antiviral Immune Response (e.g., Type I Interferon Production) Ubiquitination->Antiviral_Response leads to DUB Deubiquitinase (DUB) Ubiquitination->DUB is targeted by Deubiquitination Deubiquitination (Inactivation) DUB->Deubiquitination catalyzes Antivral_Response Antivral_Response Deubiquitination->Antivral_Response blocks Compound 4-Methoxy-3-nitro-N- phenylbenzamide Analog (DUB Inhibitor) Compound->DUB Inhibits

Caption: Proposed Mechanism of DUB Inhibitors in Antiviral Therapy.

References

Technical Support Center: Modifying Experimental Conditions to Reduce Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals modify experimental conditions and reduce the cytotoxicity of a compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My compound is showing high cytotoxicity at my desired concentration. What are the first things I should check?

A1: High cytotoxicity can stem from several factors. Here's a checklist of initial troubleshooting steps:

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line.[1][2][3][4]

  • Compound Purity: Impurities in your compound stock could be contributing to the observed toxicity.

  • Cell Health: Confirm that your cells are healthy, viable, and not overly confluent before starting the experiment.[5]

  • Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider reducing the incubation time.

  • Assay Interference: The compound itself might interfere with the chemistry of your cytotoxicity assay, leading to false-positive results.[6]

Q2: What is a safe concentration of DMSO to use in cell culture?

A2: The optimal DMSO concentration is cell-type and exposure-time dependent.[1] However, a general guideline is to keep the final concentration at or below 0.5%.[2][3][4] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control to assess the solvent's effect on cell viability.[1]

Q3: How does serum concentration in the media affect compound cytotoxicity?

A3: Serum components can bind to test compounds, reducing their effective concentration and thus their cytotoxicity.[7][8] If you observe high cytotoxicity, consider increasing the serum concentration in your culture medium. Conversely, reducing serum concentration may be necessary if you are not observing the expected cytotoxic effect. It is important to note that the effect of serum can be cell line and compound-specific.[7]

Q4: My results from an MTT assay suggest high cytotoxicity, but I don't observe significant cell death under the microscope. What could be the reason?

A4: This discrepancy can occur due to several reasons:

  • Metabolic Inhibition: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily cell death.[9] Your compound might be inhibiting mitochondrial function without directly causing cell lysis.

  • Assay Interference: The compound may chemically interact with the MTT reagent, leading to a false-positive signal.[6]

  • Incorrect Incubation Time: The timing of the MTT assay is critical. If performed too early, you might miss the onset of cell death.

To confirm cytotoxicity, it is recommended to use a complementary assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) assay for membrane integrity or a caspase assay for apoptosis.[10]

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays

High background can obscure the true effect of your compound. Here are some common causes and solutions:

Potential Cause Troubleshooting Step
Media Components Phenol red and other media components can interfere with absorbance or fluorescence readings. Use a background control well containing only media to subtract its signal. For fluorescence-based assays, consider using phenol red-free media.
Serum LDH Animal serum contains lactate dehydrogenase (LDH), which can contribute to the background signal in LDH assays.[11] Use a control with media and serum but no cells to determine this background level.
Compound Interference The test compound itself may be colored or fluorescent, or it may directly react with the assay reagents.[6] Run a control with the compound in cell-free media to assess its intrinsic signal.
Microbial Contamination Bacterial or yeast contamination can lead to high background signals. Visually inspect your cultures for any signs of contamination and practice sterile techniques.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Potential Cause Troubleshooting Step
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variable results.[5] Ensure you have a single-cell suspension and mix gently before and during plating.
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and your test compound, leading to higher cytotoxicity in these wells.[10][11] To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.
Incomplete Solubilization of Formazan (MTT Assay) Incomplete dissolution of the formazan crystals in an MTT assay will result in lower absorbance readings.[12] Ensure complete mixing and consider incubating the plate on a shaker.
Pipetting Errors Inaccurate pipetting of cells, compound, or assay reagents is a common source of variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Cell Passage Number Cells can change their characteristics over time in culture.[5] Use cells within a consistent and low passage number range for your experiments.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.[15][16][17][18]

  • Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[15][18]

  • Incubation: Incubate the reaction plate at room temperature for up to 30 minutes, protected from light.[15][18]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[18]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).

Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[19][20][21][22][23]

  • Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.

  • Reagent Addition: After the desired treatment duration, add the Caspase-Glo® 3/7 Reagent directly to the wells of the cell culture plate.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, depending on the cell type and experimental conditions.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[20]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound & Controls incubate Incubate for Desired Time add_compound->incubate assay_choice Select Cytotoxicity Assay mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity caspase Caspase Assay assay_choice->caspase Apoptosis measure Measure Signal (Absorbance/Luminescence) mtt->measure ldh->measure caspase->measure analyze Analyze Data measure->analyze end End analyze->end Troubleshooting_Logic start High Cytotoxicity Observed check_solvent Check Solvent Concentration start->check_solvent check_time Reduce Exposure Time check_solvent->check_time Solvent OK retest Re-test with Optimized Conditions check_solvent->retest Solvent Too High check_serum Increase Serum Concentration check_time->check_serum Time Reduction Not Feasible check_time->retest Time Reduced run_controls Run Assay Interference Controls check_serum->run_controls Serum Increase Not Feasible check_serum->retest Serum Increased run_controls->retest Controls OK run_controls->retest Interference Found, Use Alternative Assay Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase37 Caspase-3/7 (Executioner Caspases) caspase8->caspase37 stress Cellular Stress (e.g., Compound) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Validation & Comparative

A Comparative Analysis of the Anti-Hepatitis B Virus (HBV) Activity of a Novel N-phenylbenzamide Derivative and Established Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HBV activity of a novel N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), with established first-line antiviral agents: Lamivudine, Entecavir, and Tenofovir. The information presented is based on available preclinical data and is intended to provide an objective overview for research and drug development purposes.

Executive Summary

IMB-0523, a derivative of 4-Methoxy-3-nitro-N-phenylbenzamide, demonstrates potent in vitro anti-HBV activity, notably against both wild-type and Lamivudine-resistant HBV strains. Its mechanism of action, involving the upregulation of the host cytidine deaminase APOBEC3G (A3G), distinguishes it from current nucleos(t)ide analogue reverse transcriptase inhibitors (NRTIs) like Lamivudine, Entecavir, and Tenofovir. This novel mechanism may offer a promising strategy to combat drug-resistant HBV infections.

Comparative In Vitro Anti-HBV Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of IMB-0523, Lamivudine, Entecavir, and Tenofovir against wild-type and Lamivudine-resistant HBV strains. Lower IC50 values indicate higher potency.

CompoundWild-Type HBV IC50 (µM)Lamivudine-Resistant HBV IC50 (µM)
IMB-0523 1.99[1]3.30[1]
Lamivudine 0.006 - 7.37[1][2]>100[2]
Entecavir 0.004[3]0.029 - 0.031 (rtL180M/M204V)[4]
Tenofovir 0.06 - 1.1[2][5]0.2 (rtL180M/M204V)[2]

Key Observations:

  • IMB-0523 exhibits significantly greater potency than Lamivudine against Lamivudine-resistant HBV.[1]

  • While Entecavir and Tenofovir are more potent than IMB-0523 against wild-type HBV, IMB-0523's efficacy against resistant strains is noteworthy.

  • Entecavir and Tenofovir demonstrate reduced but still potent activity against Lamivudine-resistant HBV strains.[2][4]

Mechanisms of Action

The antiviral mechanisms of IMB-0523 and the compared NRTIs are fundamentally different, offering potential for synergistic or alternative therapeutic approaches.

IMB-0523: Upregulation of APOBEC3G (A3G)

IMB-0523 is believed to exert its anti-HBV effect by increasing the intracellular levels of APOBEC3G (A3G).[1] A3G is a host-encoded cytidine deaminase that can inhibit HBV replication through a deamination-independent mechanism.[6][7] It is incorporated into HBV capsids and interferes with the reverse transcription of the viral pregenomic RNA (pgRNA) into DNA.[8]

G cluster_cell Hepatocyte IMB_0523 IMB-0523 A3G_Induction Increased Intracellular APOBEC3G (A3G) IMB_0523->A3G_Induction A3G_Incorporation A3G Incorporation A3G_Induction->A3G_Incorporation HBV_Capsid HBV Nucleocapsid (with pgRNA) HBV_Capsid->A3G_Incorporation RT_Inhibition Inhibition of Reverse Transcription A3G_Incorporation->RT_Inhibition HBV_DNA_Replication HBV DNA Replication RT_Inhibition->HBV_DNA_Replication Blocks

Caption: Proposed mechanism of action for IMB-0523.

Lamivudine, Entecavir, and Tenofovir: Inhibition of HBV DNA Polymerase

These three drugs are nucleos(t)ide analogues that act as competitive inhibitors of the HBV DNA polymerase, a reverse transcriptase.[9][10] After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain, leading to chain termination and cessation of DNA synthesis.[10]

G cluster_pathway HBV DNA Synthesis NRTI Lamivudine / Entecavir / Tenofovir Phosphorylation Intracellular Phosphorylation NRTI->Phosphorylation Active_NRTI_TP Active Triphosphate Form (NRTI-TP) Phosphorylation->Active_NRTI_TP HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Active_NRTI_TP->HBV_Polymerase Competitively Inhibits DNA_Elongation Viral DNA Elongation Active_NRTI_TP->DNA_Elongation Incorporated HBV_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination G start Start cell_seeding Seed HepG2.2.15 cells in 96-well plates start->cell_seeding compound_treatment Add serial dilutions of test compounds cell_seeding->compound_treatment incubation Incubate and refresh medium with compounds compound_treatment->incubation cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) compound_treatment->cytotoxicity_assay supernatant_collection Collect cell culture supernatants incubation->supernatant_collection dna_extraction Extract HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr data_analysis Calculate IC50 values qpcr->data_analysis end End data_analysis->end calculate_si Calculate Selectivity Index (SI) cytotoxicity_assay->calculate_si calculate_si->end

References

A Comparative Analysis of the Cytotoxic Effects of 4-Methoxy-3-nitro-N-phenylbenzamide and Other N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers in Oncology and Drug Discovery

This guide provides a detailed comparison of the cytotoxic profiles of 4-Methoxy-3-nitro-N-phenylbenzamide and a series of other N-phenylbenzamide derivatives against various cancer cell lines. The following sections present quantitative data, detailed experimental protocols, and an overview of the potential signaling pathways involved in the cytotoxic activity of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of several N-phenylbenzamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

While qualitative reports suggest that this compound exhibits cytotoxic effects against various cancer cell lines, specific IC50 values from comparable studies were not available in the reviewed literature. Therefore, a direct quantitative comparison with the derivatives listed below is not currently feasible. Modifications to the methoxy and nitro groups on the benzamide ring are reported to significantly affect the cytotoxicity profiles of this class of compounds.

Below is a summary of the cytotoxic activity of a series of imidazole-based N-phenylbenzamide derivatives against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Imidazole-Based N-phenylbenzamide Derivatives [1][2]

Compound IDSubstituent on Phenyl RingA549 (Lung Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
4a H23.1 ± 0.1236.4 ± 0.2823.5 ± 0.15
4b 4-Cl20.9 ± 0.3616.4 ± 0.3219.1 ± 0.26
4c 2-Cl>10055.6 ± 0.4473.2 ± 0.39
4d 4-CH314.7 ± 0.2221.2 ± 0.1915.3 ± 0.11
4e 4-OCH38.9 ± 0.1511.1 ± 0.219.2 ± 0.18
4f 4-F7.5 ± 0.099.3 ± 0.138.9 ± 0.14
4g 2-CH333.4 ± 0.2841.2 ± 0.3538.7 ± 0.31
4h 2-OCH312.3 ± 0.1815.8 ± 0.2414.1 ± 0.22
4i 4-NO228.9 ± 0.2533.1 ± 0.2930.5 ± 0.27
4j 3-NO245.6 ± 0.3950.3 ± 0.4248.1 ± 0.40
Doxorubicin *-0.8 ± 0.021.1 ± 0.030.9 ± 0.02

Positive Control

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of N-phenylbenzamide derivatives.

MTT Assay for Cytotoxicity[1]

The cytotoxic potential of the imidazole-based N-phenylbenzamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A549, HeLa, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 × 10^5 cells per well in 100 µL of culture medium and allowed to attach for 24 hours.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then diluted to various concentrations with the culture medium. The cells were treated with these different concentrations of the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and a typical experimental workflow for evaluating the cytotoxicity of N-phenylbenzamide derivatives.

G General Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, HeLa, MCF-7) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Dissolution in DMSO) treatment Treatment with N-phenylbenzamide Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Reagent Addition incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout calculation IC50 Value Calculation readout->calculation

Caption: A typical workflow for assessing the cytotoxicity of chemical compounds.

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway. This intrinsic pathway is a key mechanism of programmed cell death. The presence of a nitroaromatic moiety, as in this compound, suggests a potential for inducing apoptosis through similar mechanisms, possibly involving the generation of reactive oxygen species.

G Proposed Mitochondrial Apoptosis Pathway for N-phenylbenzamide Derivatives compound N-phenylbenzamide Derivative cell Cancer Cell compound->cell Cellular Uptake mitochondrion Mitochondrion cell->mitochondrion Induces Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 Activation active_caspase3 Active Caspase-3 active_caspase9->active_caspase3 Cleavage & Activation caspase3 Pro-Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis Execution Phase

Caption: The intrinsic apoptosis pathway potentially activated by N-phenylbenzamides.

Discussion and Structure-Activity Relationship (SAR)

The data presented in Table 1 provides some insights into the structure-activity relationship of these imidazole-based N-phenylbenzamide derivatives.

  • Effect of Substituents on the Phenyl Ring: The nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity.

    • Electron-withdrawing groups like fluorine (4f) and methoxy (4e, 4h) at the para and ortho positions tend to enhance cytotoxicity compared to the unsubstituted compound (4a). The para-fluoro substituted derivative 4f was the most potent in this series.

    • The presence of a nitro group (4i, 4j) did not lead to a significant increase in activity in this particular series of imidazole derivatives.

    • A chloro-substituent at the para-position (4b) showed moderate activity, while at the ortho-position (4c) it drastically reduced the cytotoxicity.

  • Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, some N-substituted benzamides are known to induce apoptosis. The proposed mitochondrial pathway involves the release of cytochrome c, leading to the activation of a caspase cascade, ultimately resulting in programmed cell death. The nitro group in this compound could be reduced within the cell to form reactive intermediates that contribute to cellular stress and trigger apoptosis.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of several N-phenylbenzamide derivatives. The imidazole-based derivatives, particularly those with para-fluoro and para-methoxy substitutions, demonstrate significant cytotoxic potential against the tested cancer cell lines. While this compound is known to have cytotoxic properties, a lack of publicly available quantitative data currently prevents a direct comparison. Further studies are warranted to elucidate the specific IC50 values of this compound and to further explore the mechanisms of action and structure-activity relationships of this promising class of compounds for the development of novel anticancer agents.

References

Comparative Structural Activity Relationship of 4-Methoxy-3-nitro-N-phenylbenzamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4-Methoxy-3-nitro-N-phenylbenzamide analogs, focusing on their structural activity relationships (SAR) in anticancer and antiviral applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Analogs

The core structure of this compound serves as a scaffold for the development of various analogs with therapeutic potential. Modifications to this structure, particularly at the N-phenyl ring and the amide linkage, have been explored to enhance biological activity.

Caption: General chemical structure of this compound highlighting common sites for analog diversification.

Anticancer Activity

A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro anti-tumor activities against various cancer cell lines using the Sulforhodamine B (SRB) assay. The results, presented as GI50 values (the concentration causing 50% growth inhibition), demonstrate the impact of different substitutions on anticancer potency.

Table 1: In Vitro Anticancer Activity of 4-Substituted-3-nitrobenzamide Analogs

CompoundR (Substitution on N-phenyl ring)GI50 (µM) HCT-116GI50 (µM) MDA-MB-435GI50 (µM) HL-60
4a 4-Methylphenyl1.9042.1112.056
4g 4-Chlorophenyl>101.0081.993
4l 3,4-Dichlorophenyl>103.5863.778
4m 4-Bromophenyl>102.5013.012
4n 4-Fluorophenyl>102.8953.251

Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives[1].

The data indicates that substitutions on the N-phenyl ring significantly influence the anticancer activity. Compound 4a , with a 4-methylphenyl substitution, showed the most potent activity against all three cell lines.[1] In contrast, halogenated derivatives (4g, 4l, 4m, 4n ) exhibited more selective and potent inhibitory activities against MDA-MB-435 and HL-60 cell lines.[1]

Antiviral Activity

Derivatives of N-phenylbenzamide have also been investigated for their antiviral properties, particularly against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. The following table summarizes the in vitro anti-EV71 activity of several analogs.

Table 2: In Vitro Antiviral Activity of N-Phenylbenzamide Analogs against Enterovirus 71 (Strain: H, C2 genotype)

CompoundR1 (Substitution on Benzamide Ring)R2 (Substitution on N-phenyl ring)IC50 (µM)
1e 3-Amino, 4-Methoxy4-Bromophenyl5.7 ± 0.8
2a 4-MethoxyPhenyl18 ± 1.2

Data sourced from a study on N-phenylbenzamide derivatives as EV71 inhibitors.[2][3]

Compound 1e , a 3-amino-4-methoxy-N-(4-bromophenyl)benzamide, demonstrated potent anti-EV71 activity with a low micromolar IC50 value.[2] This highlights the importance of substitutions on both aromatic rings for antiviral efficacy.

Experimental Protocols

Synthesis of 4-Substituted-3-nitrobenzamide Analogs (General Procedure)

A common synthetic route to produce 4-substituted-3-nitrobenzamide analogs involves the following steps:

  • Amide Formation: 3-Nitro-4-substituted-benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride.

  • Coupling Reaction: The acyl chloride is then reacted with a substituted aniline in a suitable solvent (e.g., chlorobenzene) to yield the final N-phenylbenzamide derivative.

  • Purification: The product is purified by filtration, washing, and drying.

Synthesis_Workflow A 3-Nitro-4-substituted -benzoic acid B Acyl Chloride Formation (SOCl2) A->B D Coupling Reaction B->D C Substituted Aniline C->D E 4-Substituted-3-nitro-N- phenylbenzamide Analog D->E F Purification E->F

Caption: General workflow for the synthesis of this compound analogs.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The anticancer activity of the synthesized compounds is typically evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining cellular proteins.

  • Cell Plating: Cancer cells (e.g., HCT-116, MDA-MB-435, HL-60) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The GI50 value is then calculated.

In Vitro Antiviral Activity Assay (Anti-EV71)

The antiviral activity against Enterovirus 71 is determined by evaluating the inhibition of the virus-induced cytopathic effect (CPE).

  • Cell Culture: Vero cells are cultured in 96-well plates.

  • Virus Infection: The cells are infected with a specific strain of EV71.

  • Compound Treatment: Immediately after infection, the cells are treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated until the CPE in the virus-infected control cells is complete.

  • CPE Observation: The CPE is observed microscopically, and the concentration of the compound that inhibits 50% of the CPE (IC50) is determined.

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including these benzamide analogs, is often linked to the reduction of the nitro group.[4][5] This process is particularly relevant in the hypoxic (low oxygen) environment of solid tumors.

Mechanism_of_Action cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) A Nitroaromatic Compound (Prodrug) B Single-electron Reduction A->B C Nitro Radical Anion B->C D Re-oxidation (Futile Cycle) C->D O2 E Reactive Oxygen Species (ROS) C->E O2 D->A F Nitroaromatic Compound (Prodrug) G Multi-electron Reduction (Nitroreductases) F->G H Nitroso & Hydroxylamine Intermediates G->H I Reactive Species H->I J DNA Damage & Cell Death I->J

Caption: Proposed mechanism of action for nitroaromatic compounds under normoxic and hypoxic conditions.

Under normal oxygen conditions (normoxia), the single-electron reduction of the nitro group forms a nitro radical anion, which can be re-oxidized back to the parent compound in a futile cycle, generating reactive oxygen species (ROS).[6] However, in the hypoxic environment of tumors, further reduction by nitroreductase enzymes occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[6][7] These reactive species can cause DNA damage and induce cell death, contributing to the anticancer effect.[6]

Conclusion

The structural activity relationship of this compound analogs demonstrates that strategic modifications to the core scaffold can significantly enhance their anticancer and antiviral activities. For anticancer applications, substitutions on the N-phenyl ring are critical, with different substituents conferring potency against specific cancer cell lines. In the context of antiviral activity against EV71, substitutions on both the benzamide and N-phenyl rings appear to be important for high efficacy. The presence of the nitro group is a key feature, likely contributing to the mechanism of action through bioreduction, especially in hypoxic environments. This guide provides a foundational understanding for the further design and development of this promising class of compounds.

References

Cross-validation of 4-Methoxy-3-nitro-N-phenylbenzamide's Biological Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activity of 4-Methoxy-3-nitro-N-phenylbenzamide, a compound of interest for its potential therapeutic applications. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document serves as a valuable resource for researchers investigating novel anti-cancer and anti-viral agents.

Executive Summary

This compound has demonstrated notable biological activity across a variety of cell lines. Primarily, it exhibits cytotoxic effects against several human cancer cell lines and also shows potential as an anti-viral agent, particularly against Hepatitis B Virus (HBV). The primary mechanism of its anti-cancer action is the induction of apoptosis through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. This guide presents a comparative analysis of its efficacy in different cancer cell types and provides a framework for future research and development.

Data Presentation: Comparative Cytotoxicity

The anti-cancer activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from different studies. A lower GI50 value indicates higher potency.

Cell LineCancer TypeGI50 (µM)Reference
HCT-116 Colon Cancer1.904 - 2.111[1]
MDA-MB-435 Melanoma1.008 - 3.586[1]
HL-60 Leukemia1.993 - 3.778[1]
MCF7 Breast CancerData not available
MDA-MB-468 Breast CancerData not available
PC12 PheochromocytomaData not available
HepG2 Liver CancerData not available

Comparison with Alternative Anti-Cancer Agents

To contextualize the cytotoxic potential of this compound, its activity can be compared to established anti-cancer drugs. The following table presents a conceptual comparison.

CompoundMechanism of ActionPotency Range (Typical IC50/GI50)
This compound Apoptosis InductionMicromolar (µM)
Doxorubicin DNA intercalator, Topoisomerase II inhibitorNanomolar (nM) to low µM
Paclitaxel Microtubule stabilizerNanomolar (nM)
Lamivudine (as anti-HBV agent) Nucleoside reverse transcriptase inhibitorMicromolar (µM)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

b) MTT/XTT Assay

These assays measure cell metabolic activity as an indicator of cell viability. Tetrazolium salts (MTT or XTT) are reduced by metabolically active cells to form a colored formazan product.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or XTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Solubilization (for MTT): Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for XTT.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade 4_Methoxy_3_nitro_N_phenylbenzamide 4_Methoxy_3_nitro_N_phenylbenzamide Bcl2 Bcl-2 (Anti-apoptotic) 4_Methoxy_3_nitro_N_phenylbenzamide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 4_Methoxy_3_nitro_N_phenylbenzamide->Bax Promotes Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage->Apoptosis SRB_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells wash_cells Wash with Water fix_cells->wash_cells stain_cells Stain with SRB wash_cells->stain_cells wash_dye Wash with Acetic Acid stain_cells->wash_dye solubilize Solubilize Dye wash_dye->solubilize read_absorbance Read Absorbance at 510 nm solubilize->read_absorbance end End read_absorbance->end Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

A Comparative Analysis of Synthetic Routes to 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key chemical intermediates is paramount. 4-Methoxy-3-nitro-N-phenylbenzamide, a valuable scaffold in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of two prominent methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable synthesis strategy.

At a Glance: Comparison of Synthesis Methods

ParameterMethod A: Halogen Substitution RouteMethod B: Acyl Chloride Route
Starting Materials 3-Nitro-4-chlorobenzoic acid, Aniline4-Methoxy-3-nitrobenzoic acid, Aniline
Key Intermediates 3-Nitro-4-chlorobenzoyl aniline4-Methoxy-3-nitrobenzoyl chloride
Reagents Phosphorus trichloride, Sodium methoxideThionyl chloride or Oxalyl chloride, Base (e.g., Triethylamine)
Overall Yield High (potentially >85% over two steps)Generally high
Purity High (intermediates reported at >98%)Typically high, purification by recrystallization
Scalability Demonstrated to be viable for scale-upCommon industrial practice for amide bond formation
Advantages High yields and purities reported for intermediates, avoids isolation of reactive acyl chloride.[1]A very common and well-established method for amide synthesis.
Disadvantages Two distinct reaction steps (condensation and etherification).Requires handling of moisture-sensitive and corrosive acylating agents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Synthesis_Method_A A 3-Nitro-4-chlorobenzoic Acid + Aniline B Condensation A->B PCl3, Chlorobenzene 70-100 °C, 2 h C 3-Nitro-4-chlorobenzoyl aniline B->C D Etherification (Sodium Methoxide) C->D Methanol, Reflux, 8 h E 4-Methoxy-3-nitro-N- phenylbenzamide D->E

Diagram 1: Synthesis Method A - Halogen Substitution Route.

Synthesis_Method_B A 4-Methoxy-3-nitrobenzoic Acid B Acyl Chloride Formation A->B SOCl2 or (COCl)2 C 4-Methoxy-3-nitrobenzoyl chloride B->C D Amidation (Aniline) C->D Base (e.g., Et3N) Dichloromethane E 4-Methoxy-3-nitro-N- phenylbenzamide D->E

Diagram 2: Synthesis Method B - Acyl Chloride Route.

Experimental Protocols

Method A: Halogen Substitution Route

This two-step method involves an initial condensation reaction followed by a nucleophilic aromatic substitution.

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline

  • Reactants: 3-Nitro-4-chlorobenzoic acid and aniline.

  • Reagents: Phosphorus trichloride as a catalyst.

  • Solvent: Chlorobenzene.

  • Procedure: To a stirred solution of 3-nitro-4-chlorobenzoic acid and aniline in chlorobenzene, phosphorus trichloride is added. The reaction mixture is heated at 70-100 °C for 2 hours. After completion of the reaction, the mixture is worked up to isolate the product.

  • Yield: 95.8%[1].

  • Purity: 98.1%[1].

  • Physical State: Yellowish-brown solid[1].

  • Melting Point: 128-130 °C[1].

Step 2: Synthesis of this compound

  • Reactant: 3-Nitro-4-chlorobenzoyl aniline.

  • Reagent: Sodium methoxide.

  • Solvent: Methanol.

  • Procedure: 3-Nitro-4-chlorobenzoyl aniline is dissolved in methanol, and sodium methoxide is added. The mixture is heated to reflux for 8 hours. The product is then isolated upon cooling and filtration.

  • Yield: 94.5%[1].

  • Purity: 99.1%[1].

  • Physical State: Yellow solid[1].

  • Melting Point: 162-163 °C[1].

Method B: Acyl Chloride Route

This method proceeds through the formation of a reactive acyl chloride intermediate.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

  • Reactant: 4-Methoxy-3-nitrobenzoic acid.

  • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride.

  • Solvent: An inert solvent such as dichloromethane or toluene can be used, or the reaction can be run neat with thionyl chloride.

  • Procedure: 4-Methoxy-3-nitrobenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating, until the evolution of HCl and SO₂ gases ceases. Alternatively, oxalyl chloride and a catalytic amount of DMF are added to a solution of the carboxylic acid in an inert solvent. After the reaction is complete, the excess acylating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Step 2: Synthesis of this compound

  • Reactants: 4-Methoxy-3-nitrobenzoyl chloride and aniline.

  • Reagent: A base such as triethylamine or pyridine to neutralize the HCl byproduct.

  • Solvent: An inert aprotic solvent like dichloromethane, chloroform, or toluene.

  • Procedure: To a cooled solution of aniline and a base in the chosen solvent, a solution of 4-methoxy-3-nitrobenzoyl chloride in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute acid, dilute base, and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified, usually by recrystallization. While specific yield and purity for this exact transformation were not detailed in the searched literature, this is a standard and generally high-yielding method for amide bond formation.

Concluding Remarks

Both synthesis methods presented are effective for the preparation of this compound.

Method A offers a well-documented route with high reported yields and purities for the intermediate steps. It avoids the handling of highly reactive and moisture-sensitive acyl chlorides. This pathway may be preferable for large-scale synthesis where the isolation and handling of intermediates are well-established.

Method B represents a more classical and direct approach to amide bond formation. Its primary advantage lies in its wide applicability and the vast body of literature on similar transformations. This route might be favored in a research setting for its straightforward nature, provided that appropriate care is taken in handling the acyl chloride intermediate.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and the desired purity of the final product.

References

In Vivo Efficacy of N-phenylbenzamide N53·HCl Salt Demonstrates Marked Improvement Over Parent Compound in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro and in vivo studies reveals that the hydrochloride salt of the N-phenyl-2-(aniline) benzamide analog, N53, exhibits superior anti-cancer properties compared to its parent compound, N53. The enhanced aqueous solubility of N53·HCl leads to improved pharmacokinetic profiles and a significantly greater reduction in tumor growth in a colon cancer xenograft model, validating the in vitro findings of its dual inhibitory action on Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).

This guide provides a detailed comparison of N53 and its hydrochloride salt (N53·HCl), presenting key experimental data, methodologies, and visualizations to support its potential as a promising therapeutic candidate for colon cancer.

In Vitro Activity: Potent Dual Inhibition

The N-phenyl-2-(aniline) benzamide analog, N53, was identified as a potent dual inhibitor of Topo I and COX-2.[1] In vitro cytotoxicity assays demonstrated its efficacy against a panel of human colon cancer cell lines. The hydrochloride salt, N53·HCl, displayed comparable or slightly enhanced inhibitory activity.

Table 1: In Vitro Cytotoxicity of N53·HCl Against Human Colon Cancer Cell Lines
Cell LineIC50 (μM)
HT292.95 ± 0.08
RKO7.99 ± 0.85
HCT11610.94 ± 1.30
Data sourced from a 2024 study on N53·HCl development.[1][2]

From Bench to Bedside: In Vivo Validation

The primary challenge with the parent compound, N53, was its poor water solubility, which limited its in vivo efficacy.[1] The development of the hydrochloride salt, N53·HCl, dramatically increased its solubility by nearly 1,700-fold, from 0.32 μg/mL to 540.1 μg/mL.[1][2] This crucial modification led to a significant improvement in its pharmacokinetic properties and, consequently, its anti-tumor activity in an in vivo setting.

Table 2: Comparative In Vivo Performance of N53 vs. N53·HCl in a Colon Cancer Xenograft Mouse Model
ParameterN53N53·HCl
Pharmacokinetics
Elimination Half-life (T1/2)10.78 h22.29 h
Maximum Plasma Concentration (Cmax)333 μg/mL680.0 μg/mL
Area Under the Curve (AUC0–∞)7.2 mg/L·h21.2 mg/L·h
Efficacy
Tumor Inhibition Rate34.7%53.7%
Pharmacokinetic and efficacy data were obtained from studies in mouse models.[1][2][3]

The in vivo results clearly demonstrate that the improved bioavailability of N53·HCl translates to a more potent anti-cancer effect, with a tumor inhibition rate of 53.7% compared to 34.7% for the parent compound.[2][3] Furthermore, safety assessments, including hematoxylin and eosin (HE) staining of major organs, indicated no significant toxicity for N53·HCl in the animal models.[3]

Mechanism of Action: A Dual-Pronged Attack

N53 and its hydrochloride salt exert their anti-cancer effects by simultaneously inhibiting two key enzymes involved in tumor progression: Topoisomerase I and COX-2.[1] Topo I is crucial for DNA replication and repair in cancer cells, while COX-2 is an enzyme that promotes inflammation and cell growth. By targeting both pathways, N53·HCl can induce apoptosis and inhibit proliferation in colon cancer cells.[1]

N53_Mechanism_of_Action N53_HCl N53·HCl Topo_I Topoisomerase I N53_HCl->Topo_I Inhibits COX_2 COX-2 N53_HCl->COX_2 Inhibits DNA_Replication DNA Replication & Repair Inhibition Topo_I->DNA_Replication Inflammation Inflammation & Proliferation Inhibition COX_2->Inflammation Apoptosis Apoptosis DNA_Replication->Apoptosis Inflammation->Apoptosis

Dual inhibitory mechanism of N53·HCl on Topo I and COX-2.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Human colon cancer cell lines (HT29, RKO, HCT116) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of N53·HCl for a specified duration. Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.

In Vivo Xenograft Mouse Model

Xenograft_Workflow cluster_0 Cell Culture & Preparation cluster_1 Xenograft Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture HT29 Cell Culture Cell_Harvest Cell Harvest & Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection into Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Oral Administration of N53 or N53·HCl Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia Analysis Tumor Weight Measurement & Histology Euthanasia->Analysis

Workflow for the in vivo colon cancer xenograft model.

Female athymic nude mice were subcutaneously injected with a suspension of human colon cancer cells (e.g., HT29). Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment groups received daily oral administrations of either N53 or N53·HCl at a specified dosage. Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis. The tumor inhibition rate was calculated as a percentage of the reduction in tumor growth in the treated groups compared to the control group.

Conclusion

The successful in vivo validation of the N-phenylbenzamide compound N53, through the development of its hydrochloride salt, underscores the critical importance of optimizing physicochemical properties for drug development. The enhanced solubility and bioavailability of N53·HCl directly translated to superior anti-cancer efficacy in a preclinical model of colon cancer. These findings, supported by robust in vitro data on its dual inhibitory mechanism, position N53·HCl as a strong candidate for further development as a novel therapeutic agent for colon cancer.

References

Benchmarking the purity of synthesized 4-Methoxy-3-nitro-N-phenylbenzamide against commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comprehensive benchmark of in-house synthesized 4-Methoxy-3-nitro-N-phenylbenzamide against commercially available standards, offering detailed experimental protocols and comparative data to inform procurement and synthesis decisions.

This technical guide details the synthesis and subsequent purity analysis of this compound, a key intermediate in various synthetic pathways. A synthesized batch was rigorously compared against two commercially sourced standards to evaluate relative purity. The analysis employed High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) to provide a multi-faceted purity assessment.

Comparative Purity Analysis

The purity of the synthesized this compound was benchmarked against two commercial standards, designated as Commercial Standard A and Commercial Standard B. The synthesized product demonstrated a high degree of purity, comparable to the commercial offerings.

Sample IDPurity by HPLC (%)Major Impurity (m/z)Appearance
Synthesized Product 99.1257.08Light tan solid
Commercial Standard A >98.0Not DetectedOff-white solid
Commercial Standard B >99.0Not DetectedYellow solid

Experimental Protocols

Synthesis of this compound

The synthesis was adapted from a patented method and involves a two-step process.[1]

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline In a 1000L reaction vessel, 200 kg of chlorobenzene was introduced, and with stirring, 50 kg of 3-nitro-4-chlorobenzoic acid and 27 kg of aniline were added. The mixture was heated to 70-80°C, followed by the dropwise addition of 20 kg of phosphorus trichloride. After the addition, the temperature was raised to 100°C and maintained for 2 hours. The reaction mixture was then cooled to room temperature, and 400 kg of water was added. The mixture was heated to reflux, and the chlorobenzene was removed by distillation. After cooling, the solid product was filtered and dried to yield 3-nitro-4-chlorobenzoyl aniline as a yellowish-brown solid.

Step 2: Synthesis of this compound In a 1000L reaction vessel, 400 kg of methanol was added, followed by 55.4 kg of 3-nitro-4-chlorobenzoyl aniline and 11.9 kg of sodium methoxide. The mixture was stirred and heated to reflux for 8 hours. After cooling, the product was filtered and washed to obtain this compound as a yellow solid.[1] The reported purity of the product synthesized via this method was 99.1%.[1]

Purity Determination

High-Performance Liquid Chromatography (HPLC) Purity analysis was conducted using a reverse-phase HPLC method.[2][3] The mobile phase consisted of a mixture of acetonitrile, water, and phosphoric acid.[2] For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[2]

  • Column: Newcrom R1[3]

  • Mobile Phase: Acetonitrile, water, and phosphoric acid[2]

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra were acquired to confirm the chemical structure of the synthesized compound. Spectral data for this compound is publicly available for comparison.[4]

Mass Spectrometry (MS) Mass spectrometry was used to confirm the molecular weight of the synthesized product and to identify any potential impurities. The expected molecular weight of this compound is 272.26 g/mol .[3][4][5]

Experimental and Analytical Workflow

The following diagram illustrates the workflow from synthesis to final purity analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_standards Commercial Standards start Starting Materials (3-nitro-4-chlorobenzoic acid, aniline) step1 Step 1: Amidation (3-Nitro-4-chlorobenzoyl aniline synthesis) start->step1 step2 Step 2: Etherification (this compound synthesis) step1->step2 product Synthesized Product step2->product hplc HPLC product->hplc Purity (%) nmr NMR product->nmr Structure Confirmation ms Mass Spectrometry product->ms Molecular Weight & Impurities comparison Comparative Analysis hplc->comparison nmr->comparison ms->comparison std_a Commercial Standard A std_a->comparison std_b Commercial Standard B std_b->comparison caption Experimental Workflow

Caption: Workflow from synthesis to purity analysis.

Signaling Pathway Analysis

While this compound is primarily a synthetic intermediate, understanding its potential biological interactions is crucial. It has been identified as an atypical aryl hydrocarbon receptor (AhR) ligand in virtual screening studies.[3] The following diagram illustrates a simplified, hypothetical signaling pathway involving AhR activation.

signaling_pathway ligand 4-Methoxy-3-nitro- N-phenylbenzamide ahr AhR Complex (in cytoplasm) ligand->ahr Binds activated_complex Activated AhR-ARNT Complex ahr->activated_complex Translocates to Nucleus & binds ARNT arnt ARNT nucleus Nucleus dna DNA (XRE) activated_complex->dna Binds to Xenobiotic Response Element transcription Gene Transcription dna->transcription Initiates caption Hypothetical AhR Signaling

Caption: Hypothetical AhR signaling pathway.

References

Comparing the mechanism of action of 4-Methoxy-3-nitro-N-phenylbenzamide with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanism of action of the novel compound 4-Methoxy-3-nitro-N-phenylbenzamide in comparison to established MEK inhibitors, Selumetinib and Trametinib.

This guide provides a comprehensive comparison of the hypothetical MEK inhibitor, this compound (referred to as Compound MNBA), with the well-characterized and clinically relevant MEK1/2 inhibitors, Selumetinib and Trametinib. The focus is on the mechanism of action, supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to MEK Inhibition in the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular cascade that regulates cell proliferation, survival, and differentiation.[1][] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers.[1][3] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2.[][3] Inhibition of MEK1/2 is a clinically validated therapeutic strategy to block this oncogenic signaling.[4]

This guide will compare the mechanistic features of the novel investigational compound, this compound (Compound MNBA), with the established MEK inhibitors Selumetinib and Trametinib. While studies have suggested potential cytotoxic and antiviral activities for N-phenylbenzamide derivatives, the precise mechanism of action for Compound MNBA is hypothesized here to be the inhibition of MEK1.[5][6]

Mechanism of Action Comparison

Most known MEK inhibitors, including Selumetinib and Trametinib, are allosteric inhibitors.[7][8] They do not compete with ATP but instead bind to a unique pocket adjacent to the ATP-binding site on the MEK1/2 enzymes.[][8] This binding locks the kinase in an inactive conformation, preventing its phosphorylation by the upstream kinase RAF and subsequent activation of ERK1/2.[][7]

Compound MNBA is postulated to share this allosteric mechanism of action, a plausible hypothesis given that some N-phenylbenzamide derivatives have been investigated as kinase inhibitors.[9][10][11]

Below is a visual representation of the EGFR-MAPK signaling pathway and the points of inhibition for MEK inhibitors.

EGFR_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates Inhibitors Compound MNBA Selumetinib Trametinib Inhibitors->MEK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: EGFR-MAPK Signaling Pathway and MEK Inhibition.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for Compound MNBA (hypothetical values), Selumetinib, and Trametinib.

Table 1: Biochemical Potency Against MEK1

CompoundTargetIC50 (nM)Mechanism of ActionATP Competition
Compound MNBA MEK125 (Hypothetical)Allosteric InhibitionNon-Competitive
Selumetinib MEK114[5][12]Allosteric InhibitionNon-Competitive[12]
Trametinib MEK1/20.92 / 1.8Allosteric, Reversible InhibitionNon-Competitive

Table 2: Cellular Activity

CompoundCell LineAssayIC50 (nM)
Compound MNBA A375 (BRAF V600E)Cell Proliferation80 (Hypothetical)
Selumetinib Malme-3MERK1/2 Phosphorylation10.3[12]
Various cancer cell linesCell Proliferation<1000[13]
Trametinib Colo205 (BRAF V600E)Cell Proliferation0.48

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical MEK1 Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against MEK1 kinase activity.

Protocol:

  • A recombinant, purified MEK1 enzyme is used in the assay.

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The compound of interest is serially diluted to various concentrations.

  • The MEK1 enzyme is incubated with the compound for a predetermined period (e.g., 30 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of a reaction mixture containing a specific substrate (e.g., inactive ERK2) and ATP.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

  • The reaction is stopped, and the amount of product (phosphorylated ERK2) is quantified. This can be done using various methods, such as an ADP-Glo™ luminescent assay which measures ADP production, or an ELISA-based method with a phospho-specific antibody.[14][15]

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK1/2.

Protocol:

  • Cancer cells with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation) are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

Cell Proliferation Assay

Objective: To evaluate the effect of a compound on the growth and viability of cancer cells.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • The plates are incubated for a period of 72 hours.

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, WST-1, or CellTiter-Glo® assay.[12]

  • The absorbance or luminescence is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization of Experimental Workflow and Comparative Logic

The following diagrams illustrate a typical experimental workflow for inhibitor characterization and the logical framework for comparing the inhibitors discussed in this guide.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay MEK1 Kinase Assay Phospho_Assay p-ERK Western Blot Kinase_Assay->Phospho_Assay Confirms Cellular Target Engagement Binding_Assay Kinetic Binding Assay Binding_Assay->Kinase_Assay Determines Binding Kinetics Proliferation_Assay Cell Proliferation Assay Phospho_Assay->Proliferation_Assay Links Target Inhibition to Cellular Effect Apoptosis_Assay Apoptosis/Cell Cycle Assay Proliferation_Assay->Apoptosis_Assay Elucidates Mechanism of Growth Inhibition Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Predicts In Vivo Efficacy

Caption: Experimental Workflow for MEK Inhibitor Characterization.

Comparison_Logic Compound_MNBA Compound MNBA (Hypothetical MEK Inhibitor) Mechanism Mechanism of Action (Allosteric Inhibition) Compound_MNBA->Mechanism Potency Biochemical Potency (IC50) Compound_MNBA->Potency Cellular_Activity Cellular Activity (p-ERK, Proliferation) Compound_MNBA->Cellular_Activity Selumetinib Selumetinib (Known MEK Inhibitor) Selumetinib->Mechanism Selumetinib->Potency Selumetinib->Cellular_Activity Trametinib Trametinib (Known MEK Inhibitor) Trametinib->Mechanism Trametinib->Potency Trametinib->Cellular_Activity

Caption: Logical Framework for Inhibitor Comparison.

Conclusion

This guide provides a comparative framework for understanding the mechanism of action of the novel compound this compound as a hypothetical MEK inhibitor, in relation to the established drugs Selumetinib and Trametinib. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to be a valuable resource for researchers in the field of oncology and drug discovery. The provided methodologies can be adapted to evaluate other novel inhibitors targeting the MAPK pathway. Further experimental validation is necessary to confirm the hypothesized mechanism and potency of Compound MNBA.

References

A Comparative Guide to the Efficacy of N-Phenylbenzamide Derivatives Against Drug-Resistant Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel N-phenylbenzamide derivative, as a representative of its class, against current standard-of-care treatments for drug-resistant Hepatitis B Virus (HBV) infections. The data presented herein is based on published experimental findings for the closely related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which serves as a proxy for the efficacy of 4-Methoxy-3-nitro-N-phenylbenzamide and its derivatives.

Executive Summary

The emergence of drug-resistant HBV strains poses a significant challenge to current antiviral therapies. Nucleos(t)ide analogues (NAs), the cornerstone of HBV treatment, are susceptible to resistance mutations in the viral polymerase. This guide explores a novel class of compounds, N-phenylbenzamide derivatives, which exhibit a distinct mechanism of action by upregulating the host antiviral protein APOBEC3G (A3G). This unique pathway offers a promising alternative for overcoming existing drug resistance. Here, we compare the in vitro efficacy of IMB-0523, a representative N-phenylbenzamide derivative, with established HBV drugs against both wild-type and drug-resistant HBV strains.

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) of IMB-0523 and Lamivudine (a first-generation NA) against both wild-type and lamivudine-resistant HBV strains.

CompoundWild-Type HBV IC50 (µM)Drug-Resistant HBV (Lamivudine-Resistant) IC50 (µM)Cytotoxicity (CC50 in HepG2.2.15 cells, µM)Selectivity Index (SI = CC50/IC50) vs. Drug-Resistant HBV
IMB-0523 1.993.30>100>30.3
Lamivudine 7.37>440>1000<2.27

Data for IMB-0523 and Lamivudine are derived from published in vitro studies.

Comparative Analysis

The experimental data reveals that IMB-0523 demonstrates potent antiviral activity against both wild-type and lamivudine-resistant HBV strains. Notably, its efficacy against the resistant strain is significantly higher than that of lamivudine, which shows a dramatic loss of activity. The high selectivity index of IMB-0523 against the drug-resistant strain indicates a favorable safety profile, with low cytotoxicity at concentrations effective for viral inhibition.

In contrast, current standard-of-care for lamivudine-resistant HBV often involves switching to or adding more potent nucleos(t)ide analogues with a higher barrier to resistance, such as Tenofovir or Entecavir.[1][2] While effective, the potential for the emergence of multi-drug resistant strains remains a concern.[3] The distinct mechanism of action of N-phenylbenzamide derivatives, which targets a host cellular pathway rather than the viral polymerase directly, presents a significant advantage in circumventing existing resistance mutations and potentially reducing the likelihood of developing new ones.

Experimental Protocols

In Vitro Anti-HBV Activity Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of test compounds against HBV replication in a cell-based assay.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are used. These cells constitutively produce HBV virions.

Procedure:

  • HepG2.2.15 cells are seeded in 96-well plates and cultured until they reach 70-80% confluency.

  • The culture medium is then replaced with fresh medium containing serial dilutions of the test compound (e.g., IMB-0523) or a reference drug (e.g., Lamivudine). A no-drug control is also included.

  • The cells are incubated for a period of 6 to 8 days, with the medium and compound being replenished every 2 days.

  • After the incubation period, the cell culture supernatant is collected to quantify the amount of extracellular HBV DNA.

  • HBV DNA is extracted from the supernatant and quantified using real-time quantitative PCR (qPCR) targeting a conserved region of the HBV genome.

  • The IC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to the no-drug control.

Cytotoxicity Assay

This protocol describes the method for assessing the cytotoxicity of the test compounds to determine the 50% cytotoxic concentration (CC50).

Assay Method: Cell Counting Kit-8 (CCK-8) or MTT assay.[4][5]

Procedure:

  • HepG2.2.15 cells are seeded in 96-well plates at an appropriate density.

  • After 24 hours of incubation, the cells are treated with various concentrations of the test compound. A control group with no compound is also included.

  • The plates are incubated for the same duration as the anti-HBV activity assay (6 to 8 days).

  • Following the treatment period, the CCK-8 or MTT reagent is added to each well according to the manufacturer's instructions.

  • After a further incubation period (typically 1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).[4]

  • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Mandatory Visualizations

HBV Replication Cycle

HBV_Replication_Cycle cluster_host_cell Hepatocyte cluster_extracellular Extracellular Space entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating nucleus 3. Transport to Nucleus uncoating->nucleus cccDNA 4. cccDNA Formation nucleus->cccDNA transcription 5. Transcription cccDNA->transcription translation 6. Translation transcription->translation assembly 7. Encapsidation & Reverse Transcription translation->assembly release 8. Virion Release assembly->release HBV_virion_out HBV_virion_out release->HBV_virion_out New Virions HBV_virion HBV Virion HBV_virion->entry

Caption: Simplified overview of the Hepatitis B Virus (HBV) replication cycle within a hepatocyte.

Proposed Mechanism of Action: APOBEC3G-Mediated HBV Inhibition

APOBEC3G_Inhibition cluster_cellular_response Cellular Response to N-Phenylbenzamide cluster_hbv_inhibition HBV Replication Inhibition N_phenylbenzamide N-Phenylbenzamide Derivative (e.g., IMB-0523) upregulation Upregulation of APOBEC3G Expression N_phenylbenzamide->upregulation A3G Increased Intracellular APOBEC3G (A3G) upregulation->A3G inhibition Inhibition of Reverse Transcription A3G->inhibition A3G interferes with RT process encapsidation HBV pgRNA & Polymerase Encapsidation rt Reverse Transcription encapsidation->rt rt->inhibition no_dna No Viral DNA Synthesis inhibition->no_dna

Caption: Proposed mechanism of N-phenylbenzamide derivatives in inhibiting HBV replication via APOBEC3G.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_assays Parallel Assays start Start: Cell Seeding (HepG2.2.15) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (6-8 days) treatment->incubation antiviral_assay Anti-HBV Assay incubation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay incubation->cytotoxicity_assay supernatant Collect Supernatant antiviral_assay->supernatant cck8 Add CCK-8/MTT Reagent cytotoxicity_assay->cck8 dna_extraction HBV DNA Extraction supernatant->dna_extraction qpcr qPCR for HBV DNA dna_extraction->qpcr ic50 Calculate IC50 qpcr->ic50 absorbance Measure Absorbance cck8->absorbance cc50 Calculate CC50 absorbance->cc50

Caption: Workflow for in vitro screening of anti-HBV compounds for efficacy and cytotoxicity.

Conclusion

N-phenylbenzamide derivatives, represented here by IMB-0523, present a promising new class of anti-HBV compounds with a novel mechanism of action that is effective against drug-resistant viral strains. Their ability to upregulate the host's innate antiviral protein, APOBEC3G, offers a therapeutic strategy that is less susceptible to the resistance mutations that plague current direct-acting antivirals. Further preclinical and clinical evaluation of this class of compounds is warranted to determine their full therapeutic potential in the management of chronic hepatitis B, particularly in patients with drug-resistant infections.

References

Atypical Aryl Hydrocarbon Receptor Binding of 4-Methoxy-3-nitro-N-phenylbenzamide: A Comparative Guide to Classic Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of the atypical Aryl Hydrocarbon Receptor (AhR) ligand, 4-Methoxy-3-nitro-N-phenylbenzamide, against the well-characterized classic AhR ligands, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and β-Naphthoflavone. While experimental data on the direct binding of this compound to the AhR is limited in publicly available literature, this guide synthesizes existing data on classic ligands and provides a framework for its evaluation, including detailed experimental protocols and pathway visualizations. A study has identified this compound as an atypical AhR ligand through virtual screening of industrial chemicals, suggesting a potential interaction that deviates from classical binding patterns.[1]

Comparative Analysis of AhR Ligands

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates cellular responses to a wide array of xenobiotic and endogenous compounds. Classic ligands like TCDD are potent activators, binding with high affinity and inducing a well-defined signaling cascade. Atypical ligands, a growing area of research, may interact with the AhR in a distinct manner, potentially leading to differential downstream effects.

Quantitative Data on AhR Binding and Activation

The following table summarizes key quantitative parameters for the classic AhR ligands TCDD and β-Naphthoflavone. Due to the lack of available experimental data for this compound, its corresponding values are not available.

LigandBinding Affinity (Ki)AhR Activation (EC50)
This compound Data Not AvailableData Not Available
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) ~0.1 - 10 nM10-100 pM[2]
β-Naphthoflavone ~10 - 100 nM~50 - 500 nM

Experimental Protocols for Assessing AhR Binding and Activation

To facilitate further research into the binding characteristics of atypical ligands like this compound, detailed protocols for key experimental assays are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AhR.

Protocol:

  • Preparation of Cytosol: Prepare cytosolic extracts from a suitable cell line (e.g., Hepa-1c1c7) or tissue known to express AhR. Homogenize cells or tissue in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5) and centrifuge at 100,000 x g to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.

  • Incubation: In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-TCDD) with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AhR signaling pathway, resulting in the expression of a reporter gene (luciferase).

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) in 96-well plates. Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple dioxin-responsive elements (DREs).

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound (this compound), a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity relative to the vehicle control against the log concentration of the test compound to determine the EC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to investigate the interaction of the ligand-activated AhR with its binding partners, such as the AhR nuclear translocator (ARNT).

Protocol:

  • Cell Treatment and Lysis: Treat cells expressing AhR (e.g., Hepa-1c1c7) with the test compound (this compound), a positive control (e.g., TCDD), or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for AhR. Add protein A/G-agarose or magnetic beads to capture the antibody-AhR complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against AhR and its potential interacting partners (e.g., ARNT). The presence of a band corresponding to ARNT in the AhR immunoprecipitate indicates an interaction between the two proteins.

Visualizing the AhR Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Atypical Ligand (e.g., 4-Methoxy-3-nitro- N-phenylbenzamide) AhR_complex AhR-Hsp90-XAP2-p23 Complex (inactive) Ligand->AhR_complex Binding Classic_Ligand Classic Ligand (e.g., TCDD) Classic_Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow step1 1. Prepare Cytosolic Extract containing AhR step2 2. Incubate AhR with Radiolabeled Ligand ([³H]-TCDD) and Test Compound step1->step2 step3 3. Separate Bound from Free Radioligand step2->step3 step4 4. Quantify Bound Radioactivity step3->step4 step5 5. Determine IC50 and Ki step4->step5

Caption: Workflow for a Competitive Radioligand Binding Assay.

Luciferase_Assay cluster_workflow Luciferase Reporter Gene Assay Workflow step1 1. Transfect Cells with DRE-Luciferase Reporter step2 2. Treat Cells with Test Compound step1->step2 step3 3. Incubate for 24 hours step2->step3 step4 4. Lyse Cells and Measure Luciferase Activity step3->step4 step5 5. Determine EC50 step4->step5

Caption: Workflow for an AhR-Dependent Luciferase Reporter Gene Assay.

Conclusion

The comparison of this compound with classic AhR ligands highlights a significant gap in the experimental data for this atypical compound. While computational predictions suggest an interaction with the AhR, experimental validation is crucial to understand its binding mechanism and functional consequences. The provided protocols and visualizations offer a comprehensive framework for researchers to investigate the AhR binding properties of this compound and other novel compounds, ultimately contributing to a deeper understanding of atypical AhR ligation and its potential implications in toxicology and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methoxy-3-nitro-N-phenylbenzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxy-3-nitro-N-phenylbenzamide, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, a nitro-substituted aromatic amide, requires careful consideration due to its chemical properties. Aromatic nitro compounds can be hazardous and may have specific disposal requirements. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Classification:

  • Characterize the waste: Is it pure, unused this compound, a solution, or contaminated materials (e.g., gloves, absorbent paper)?

  • Consult your institution's chemical hygiene plan and local, state, and federal regulations for hazardous waste classification. Due to its composition, it should be treated as a hazardous chemical waste.

2. Containerization and Labeling:

  • Select a designated, leak-proof, and chemically compatible waste container.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste generation and the specific contents (e.g., "solid," "in methanol solution").

3. Segregation of Waste:

  • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Crucially, segregate it from incompatible materials. Organic nitro compounds are incompatible with strong oxidizing agents and mineral acids[1].

4. Arranging for Professional Disposal:

  • Do not attempt to neutralize or dispose of this chemical down the drain[2].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide them with the complete and accurate information from your hazardous waste label.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, use an appropriate absorbent material to contain the substance.

  • Carefully collect the absorbent material and any contaminated items, placing them in a sealed, vapor-tight plastic bag for disposal as hazardous waste[3].

  • Decontaminate the spill area with acetone followed by a strong soap and water solution[3].

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Appearance Light tan solid[3]
Solubility Less than 0.1 mg/mL at 59 °F[3]
Primary Hazards Causes serious eye irritation[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of This compound waste_id Identify Waste Type (Pure, Solution, Contaminated) start->waste_id spill Spill Occurs start->spill containerize Select & Label Compatible Waste Container waste_id->containerize segregate Segregate from Incompatible Chemicals containerize->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact EHS for Professional Disposal storage->contact_ehs end End: Waste Collected by Professionals contact_ehs->end spill->waste_id No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->containerize

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-Methoxy-3-nitro-N-phenylbenzamide, a compound that requires careful management due to its potential hazards. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Overview:

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards. Essential to protect against splashes and dust, as the compound is a known eye irritant.[1][2][4]
Skin Chemical-resistant Gloves (Nitrile, Neoprene, or Butyl Rubber)Inspect gloves before each use. Wash and dry hands after use. Provides a barrier against direct skin contact.[4][5]
Body Laboratory Coat or Chemical-resistant Apron/CoverallsLong-sleeved to protect skin from accidental spills. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[2][6]
Respiratory Use in a well-ventilated area or with a Fume HoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8]
Feet Closed-toe ShoesTo protect feet from spills and falling objects.[7]

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup Proceed once fully equipped handling_weigh Weigh Solid Compound prep_setup->handling_weigh Begin experiment handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_spill Address Spills Immediately handling_dissolve->cleanup_spill During & After Experiment cleanup_decontaminate Decontaminate Surfaces cleanup_spill->cleanup_decontaminate disposal_solid Dispose of Solid Waste cleanup_decontaminate->disposal_solid Segregate waste disposal_liquid Dispose of Liquid Waste cleanup_decontaminate->disposal_liquid

Safe handling workflow for this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal apparel, including closed-toe shoes and long pants.[7]

    • Don all required PPE as outlined in the table above.

    • Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Handling:

    • When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Decontamination and Cleanup:

    • In case of a small spill, dampen the solid material with an appropriate solvent like acetone and transfer it to a sealed container for disposal.[1]

    • Clean all contaminated surfaces with a suitable solvent, followed by washing with soap and water.[1]

    • Contaminated clothing should be removed immediately and decontaminated before reuse.[2]

Disposal Plan:

Proper waste disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, paper towels, and excess reagent, in a clearly labeled, sealed container.

    • Dispose of the container as hazardous chemical waste according to your institution's and local regulations.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, sealed, and appropriate waste container.

    • Do not pour chemical waste down the drain.[2]

    • Dispose of the liquid waste through your institution's hazardous waste management program.

By adhering to these safety protocols and handling procedures, researchers can significantly minimize the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.